FRAX1036
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCBSFIKWACFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of FRAX1036
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the mechanism of action for FRAX1036, a selective inhibitor of Group I p21-activated kinases (PAKs). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Executive Summary
This compound is a potent, ATP-competitive small molecule inhibitor that demonstrates high selectivity for Group I p21-activated kinases (PAKs), particularly PAK1 and PAK2.[1][2] PAKs are serine/threonine kinases that function as crucial downstream effectors for the Rho family GTPases, Rac1 and Cdc42.[3][4] These kinases are integral components of numerous signaling pathways that regulate cell motility, cytoskeletal dynamics, proliferation, and survival.[4] Dysregulation of PAK signaling, especially the hyperactivation of PAK1, is frequently implicated in the pathology of various human cancers, including breast, ovarian, and neurofibromatosis type 2 (NF2).[3][5] this compound exerts its therapeutic potential by inhibiting PAK1/2 kinase activity, thereby modulating downstream oncogenic signaling cascades such as the RAF/MEK/ERK pathway, leading to reduced cell proliferation and, in some contexts, apoptosis.[1][5]
Core Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of Group I PAKs.[2] Its primary targets are PAK1 and PAK2.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of downstream substrates.[2][5] This inhibition disrupts the signal transduction cascades that rely on PAK1/2 activity. The most common mechanism for PAK1 hyperactivation in cancer is the genomic amplification of the PAK1 gene located on chromosome 11q13.[3] this compound has shown significant efficacy in preclinical models of cancers characterized by this amplification.[3]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various in vitro and cellular assays.
| Target | Assay Type | Metric | Value (nM) | Reference |
| PAK1 | Kinase Assay | Ki | 23.3 | [1] |
| PAK2 | Kinase Assay | Ki | 72.4 | [1] |
| PAK4 | Kinase Assay | Ki | 2,400 | [6] |
| Cell Line | Assay Type | Metric | Value (µM) | Notes | Reference |
| MDA-MB-175 | Western Blot | EC50 | 2.5 - 5.0 | Inhibition of MEK1-S298 & CRAF-S338 phosphorylation. | [1] |
| HEI-193 | Proliferation | IC50 | 1.6 | 72-hour proliferation assay. | [5] |
| MS02 | Proliferation | IC50 | 0.162 | 72-hour proliferation assay. | [5] |
| EBC1 | Western Blot | IC50 | 0.179 | Inhibition of pMEK. | [6] |
Downstream Signaling Effects
Inhibition of PAK1 by this compound leads to the modulation of multiple downstream signaling pathways critical for cancer cell survival and proliferation.
4.1 RAF/MEK/ERK Pathway: PAK1 can directly phosphorylate and activate components of the MAPK cascade, including RAF-1 (CRAF) at S338 and MEK1 at S298.[5] Treatment with this compound has been shown to decrease the phosphorylation of CRAF, MEK, and ERK in cancer cells, effectively attenuating this pro-proliferative signaling axis.[3][5]
4.2 Wnt/β-catenin Pathway: The Wnt/β-catenin cascade is another pathway regulated by PAK1.[3] In OVCAR-3 ovarian cancer cells, treatment with this compound resulted in a significant decrease in the phosphorylated form of β-catenin.[3]
4.3 Cell Cycle and Apoptosis Regulation: In certain cellular contexts, this compound treatment induces apoptosis.[1] In OVCAR-3 cells, this is accompanied by an upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, along with a downregulation of the mitotic protein Cyclin B1.[1]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
5.1 In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of PAK1 by quantifying the amount of ADP produced in the enzymatic reaction.[7][8]
-
Reagent Preparation: Dilute recombinant human PAK1 enzyme, peptide substrate, ATP, and serially diluted this compound in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound (this compound) or vehicle control (DMSO) to wells. Add 10 µL of PAK1 enzyme and incubate for 10 minutes at room temperature.
-
Initiation: Start the reaction by adding 10 µL of a 2.5x ATP/substrate mix. Incubate for 60 minutes at room temperature.
-
Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Record luminescence using a microplate reader. Calculate the percentage of inhibition relative to the vehicle control.
5.2 Western Blot Analysis of Downstream Signaling
This method is used to detect changes in the phosphorylation status of PAK1 downstream targets in cells treated with this compound.[1][3]
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-175 or OVCAR-3) and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-MEK, phospho-ERK, total-MEK, total-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5.3 In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.[3][5]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OVCAR-3) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer, pH 3.0).[5] Administer the drug to the treatment group at a specified dose (e.g., 20-30 mg/kg) via a specified route (e.g., oral gavage) daily.[3][5] The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume, animal body weight, and overall health twice a week for the duration of the study (e.g., 12 weeks).[3][5]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for target modulation).
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. optibrium.com [optibrium.com]
- 7. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 8. promega.com [promega.com]
FRAX1036: A Selective Inhibitor of Group I p21-Activated Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1. PAKs are critical signaling nodes downstream of Rac and Cdc42 small GTPases, playing a pivotal role in cell proliferation, survival, motility, and cytoskeletal dynamics. Dysregulation of PAK signaling, especially the hyperactivation of PAK1, is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for key experimental assays.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42.[1] The six mammalian PAKs are categorized into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[2] Group I PAKs, the primary focus of this guide, are characterized by an autoinhibitory domain that regulates their activation.[1] Upon binding of active Rac/Cdc42, this autoinhibition is relieved, leading to kinase activation and downstream signaling.
PAK1, in particular, is frequently overexpressed or hyperactivated in a variety of human cancers, including breast, ovarian, and lung cancers, often correlating with advanced tumor grade and poor patient survival.[2] This hyperactivation can be driven by genomic amplification of the PAK1 gene located at chromosome 11q13.[1] Once activated, PAK1 influences multiple oncogenic signaling pathways, including the Raf/MEK/ERK and PI3K/AKT pathways, thereby promoting cell proliferation and survival.[3][4]
This compound: A Selective PAK1 Inhibitor
This compound is a pyrido[2,3-d]pyrimidin-7-one derivative developed as a potent and selective ATP-competitive inhibitor of Group I PAKs.[5][6] Its development was aimed at targeting cancers with PAK1 hyperactivation.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C28H32ClN7O | [7] |
| Molecular Weight | 518.05 g/mol | [8] |
| CAS Number | 1432908-05-8 (free base) | [7] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PAK1 and preventing the transfer of a phosphate group to its substrates.[6] This inhibition blocks the downstream signaling cascades that are dependent on PAK1 activity.
The following diagram illustrates the mechanism of action of this compound within the PAK1 signaling pathway.
Caption: Mechanism of this compound action in the PAK1 signaling pathway.
Quantitative Data
Biochemical Potency
This compound exhibits high potency against Group I PAKs, with a degree of selectivity over Group II PAKs such as PAK4.
| Target Kinase | Inhibition Constant (Ki) | Reference |
| PAK1 | 23.3 nM | [8][9] |
| PAK2 | 72.4 nM | [8][9] |
| PAK4 | 2.4 µM | [8][9] |
Cellular Activity
The inhibitory effects of this compound have been demonstrated in various cancer cell lines, particularly those with PAK1 gene amplification.
| Cell Line | Assay Type | Endpoint | Value | Concentration | Reference |
| MDA-MB-175 (PAK1-amplified breast cancer) | Western Blot | Inhibition of MEK1-S298 & CRAF-S338 phosphorylation | Potent Inhibition | 2.5 - 5 µM | [8] |
| MDA-MB-175 (PAK1-amplified breast cancer) | Apoptosis Assay | Induction of Apoptosis | Observed | Not Specified | [8] |
| OVCAR-3 (PAK1-amplified ovarian cancer) | Western Blot | Upregulation of p53 & p21, Downregulation of cyclin B1 | Observed | Not Specified | [8] |
| OVCAR-3 (ovarian cancer) | Cell Viability | IC50 | 3 µM (with Rottlerin) | 3 µM | [2] |
| OV-90 (ovarian cancer) | Cell Viability | IC50 | 6 µM (with Rottlerin) | 1 µM | [2] |
| MS02 (Merlin-deficient Schwann cells) | Proliferation Assay | IC50 | 162 nM | Not Applicable | [10] |
| HEI-193 (NF2 patient-derived schwannoma) | Proliferation Assay | IC50 | 1.6 µM | Not Applicable | [10] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown the anti-tumor activity of this compound.
| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |
| SCID Mice (OVCAR-3 xenograft) | Ovarian Cancer | 20 mg/kg | Oral, once daily | Significantly reduced tumor volume (in combination with Rottlerin) | [2] |
| Mice (KT21 tumor xenograft) | Not Specified | Not Specified | Not Specified | Slower tumor growth | [8] |
| NF2 GEMM | Schwannoma | 30 mg/kg | Oral gavage, daily | Insignificant efficacy in vivo, transient pPAK1/2 reduction | [10][11] |
Experimental Protocols
Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)
This protocol describes a method to determine the in vitro potency of this compound against PAK kinases.[9]
Workflow Diagram:
Caption: Workflow for the FRET-based kinase inhibition assay.
Materials:
-
Human recombinant PAK1, PAK2, or PAK4
-
FRET peptide substrate (e.g., Ser/Thr 19)
-
This compound (serially diluted)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA
-
ATP
-
Z'-LYTE™ Development Reagent
-
384-well black polypropylene plates
Procedure:
-
Prepare a 10 µL assay mixture containing assay buffer, 2 µM FRET peptide substrate, the respective PAK enzyme (20 pM PAK1, 50 pM PAK2, or 90 pM PAK4), and serially diluted this compound.
-
Pre-incubate the mixture for 10 minutes at 22°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 160 µM for PAK1, 480 µM for PAK2, or 16 µM for PAK4.
-
Incubate the reaction for 60 minutes at 22°C.
-
Stop the reaction by adding 5 µL of Z'-LYTE™ development reagent.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) after excitation at 400 nm.
-
Calculate the emission ratio (445 nm/520 nm) to quantify substrate phosphorylation and determine the inhibitory activity of this compound.
Cell Viability Assay (AlamarBlue Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.[2]
Procedure:
-
Plate cells (e.g., OVCAR-3) in 96-well plates at a density of 4 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or other compounds if studying combination effects).
-
Incubate the cells for the desired period (e.g., 3 days).
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
Western Blot Analysis of PAK1 Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of PAK1 downstream effectors following this compound treatment.[5][8]
Procedure:
-
Plate cells (e.g., MDA-MB-175) and treat with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of PAK1 effector proteins (e.g., p-MEK1, p-CRAF, p-AKT) and survival signaling markers.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.[2]
Logical Relationship Diagram:
Caption: Logical flow of an in vivo tumor xenograft study.
Procedure:
-
Inject cancer cells (e.g., 5 x 10⁶ OVCAR-3 cells) subcutaneously into the flank of immunocompromised mice (e.g., six-week-old female SCID mice).
-
Allow tumors to develop to a palpable volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound (e.g., 20 mg/kg, orally, once daily) or vehicle control for a specified period (e.g., 22 days).
-
Monitor tumor volume by caliper measurements at regular intervals (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth.
Limitations and Future Directions
Despite its potency and selectivity, the development of this compound has faced challenges, including off-target effects on the hERG potassium channel and suboptimal pharmacokinetic properties such as poor bioavailability.[5][12] These limitations have spurred the development of next-generation PAK1 inhibitors with improved safety and drug-like properties.[5]
Conclusion
This compound is a valuable research tool for investigating the biological roles of Group I PAKs and for preclinical studies exploring the therapeutic potential of PAK1 inhibition in cancer. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and in the broader field of PAK-targeted drug discovery. The insights gained from studies with this compound will continue to inform the development of more effective and safer PAK inhibitors for clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
The Role of FRAX1036 in the Inhibition of p21-Activated Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p21-activated kinases (PAKs) are critical signaling nodes that regulate a multitude of cellular processes, including proliferation, survival, and motility. Their dysregulation is frequently implicated in the pathogenesis of various diseases, notably cancer. This technical guide provides an in-depth overview of FRAX1036, a potent small-molecule inhibitor of Group I PAKs (PAK1, PAK2, and PAK3). We will delve into its mechanism of action, present its inhibitory profile through structured quantitative data, detail key experimental protocols for its characterization, and visualize its impact on crucial signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating PAK inhibition as a therapeutic strategy.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinase (PAK) family comprises six serine/threonine kinases that are downstream effectors of the Rho family of small GTPases, primarily Rac and Cdc42.[1] These kinases are categorized into two groups based on their structural and functional similarities: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[2] Group I PAKs are key regulators of cytoskeletal dynamics, cell adhesion, and motility.[1] Furthermore, they play significant roles in cell survival and proliferation, making them attractive targets for therapeutic intervention in diseases like cancer.[1][3] Overexpression and hyperactivation of PAK1, in particular, are common in several malignancies and are associated with poor prognosis.[1][3][4]
This compound: A Potent Group I PAK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Group I PAKs.[5] Its chemical structure is provided below.
Chemical Structure of this compound [1]
-
IUPAC Name: 6-[2-Chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one[6]
-
Molecular Formula: C₂₈H₃₂ClN₇O[7]
-
Molecular Weight: 518.05 g/mol [5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Group I PAKs.[8] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades mediated by these kinases. This inhibition leads to a variety of cellular effects, including the induction of apoptosis and the potentiation of the activity of microtubule-stabilizing agents in cancer cells.[1][7]
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound against various PAK isoforms and in different cell lines has been quantitatively assessed. The following tables summarize the key data.
Table 1: In Vitro Kinase Inhibition
| Target | Inhibition Constant (Ki) | IC50 |
| PAK1 | 23.3 nM[2][5][9] | 14 nM[8] |
| PAK2 | 72.4 nM[2][5][9] | 33 nM[8] |
| PAK3 | - | 39 nM[8] |
| PAK4 | 2.4 µM[2][9] | 575 nM[8] |
Table 2: Cellular Inhibitory Activity (IC50)
| Cell Line | Cancer Type | IC50 |
| MS02 (murine Schwann cells) | Neurofibromatosis Type 2 | 162 nM[10] |
| HEI-193 (human Schwann cells) | Neurofibromatosis Type 2 | 1.6 µM[10] |
| MCF10A | Non-transformed breast epithelial | 10 µM[11][12] |
| MCF7 | Luminal breast cancer | 9 µM[11][12] |
| SK-BR-3 | Her2-positive breast cancer | 3 µM[11][12] |
| MDA-MB-231 | Triple-negative breast cancer | 5 µM[11][12] |
Key Signaling Pathways Modulated by this compound
This compound-mediated inhibition of Group I PAKs impacts several critical downstream signaling pathways that are often dysregulated in cancer.
MEK/ERK Pathway
Group I PAKs can activate the MEK/ERK signaling cascade, which is a central regulator of cell proliferation and survival.[3] this compound has been shown to decrease the phosphorylation of key components of this pathway, such as MEK and ERK.[3][4]
Caption: this compound inhibits the MEK/ERK signaling pathway.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is crucial for development and is frequently hyperactivated in cancer. PAK1 can phosphorylate and stabilize β-catenin, promoting its nuclear translocation and the transcription of target genes.[3][4] Inhibition of PAK1 by this compound can lead to decreased β-catenin signaling.[3][4]
Caption: this compound disrupts the Wnt/β-catenin signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (Z'-LYTE™ Assay)
This protocol describes a method for determining the in vitro inhibitory activity of this compound against PAK enzymes.[9][13]
Materials:
-
Recombinant human PAK1 (kinase domain), PAK2 (full length), or PAK4 (kinase domain)
-
Z'-LYTE™ FRET peptide substrate (e.g., Ser/Thr 19)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA
-
This compound (serially diluted)
-
ATP
-
Z'-LYTE™ Development Reagent
-
384-well black polypropylene plates
Procedure:
-
Prepare assay mixtures in a 384-well plate containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 µM FRET peptide substrate, and the respective PAK enzyme (e.g., 20 pM PAK1, 50 pM PAK2, 90 pM PAK4).
-
Add serially diluted this compound to the wells.
-
Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at 22°C.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for each enzyme (e.g., 40 µM for PAK1, 120 µM for PAK2, 4 µM for PAK4).
-
Incubate the reaction for 60 minutes at 22°C.
-
Stop the reaction by adding Z'-LYTE™ Development Reagent.
-
After a 60-minute incubation with the development reagent, measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) with an excitation wavelength of 400 nm.
-
Calculate the emission ratio (445 nm/520 nm) to determine the degree of substrate phosphorylation and subsequently the inhibitory activity of this compound.
Western Blotting for Phospho-protein Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets in whole-cell lysates.[1][5]
Materials:
-
Cell line of interest (e.g., MDA-MB-175)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MEK1, anti-phospho-ERK1/2, anti-β-catenin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (e.g., MTT or Alamar Blue)
This protocol measures the effect of this compound on cell proliferation and viability.[3][11]
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT reagent or Alamar Blue reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for diseases driven by aberrant Group I PAK signaling. Its high potency and well-characterized mechanism of action make it an excellent probe for elucidating the complex roles of PAKs in cellular physiology and pathology. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding and targeting p21-activated kinases. Continued investigation into the therapeutic applications of this compound and other PAK inhibitors holds promise for the development of novel treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II [frontiersin.org]
- 13. pubcompare.ai [pubcompare.ai]
FRAX1036: A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs).[1] PAKs are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases Rac and Cdc42, playing a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[2] Group I PAKs, which include PAK1, PAK2, and PAK3, have been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Target Profile and Biochemical Potency
This compound demonstrates high potency against Group I PAKs, particularly PAK1 and PAK2. The primary mechanism of action is through competitive inhibition of the ATP-binding site of the kinase.
| Target Kinase | Ki (nM) |
| PAK1 | 23.3 |
| PAK2 | 72.4 |
| PAK4 | 2400 |
| Table 1: Biochemical potency of this compound against PAK isoforms. Data represents the inhibitor constant (Ki) determined through in vitro kinase assays.[1][3] |
Kinase Selectivity
Cellular Activity
This compound effectively inhibits cellular proliferation in cancer cell lines that are dependent on PAK1 signaling. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and its genetic context, with particular sensitivity observed in cells with PAK1 gene amplification.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | ~3-6 |
| OV-90 | Ovarian Cancer | ~6 |
| MDA-MB-175 | Breast Cancer | Not specified |
| HCC2911 | Breast Cancer | Not specified |
| Table 2: Cellular activity of this compound in various cancer cell lines. IC50 values were determined using cell viability assays.[2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the phosphorylation of downstream substrates of Group I PAKs. This leads to the modulation of several key signaling pathways implicated in cancer progression.
PAK1 Downstream Signaling
Caption: this compound inhibits PAK1, leading to downstream effects.
Treatment of cancer cells with this compound leads to a significant decrease in the phosphorylation of key signaling molecules, including:
-
MEK1 and ERK1/2: Inhibition of the MAPK/ERK pathway, which is crucial for cell proliferation.[2]
-
c-Raf: A key upstream regulator of the MAPK/ERK cascade.[2]
-
β-catenin: A central component of the Wnt signaling pathway, involved in cell fate and proliferation.[2]
-
IKKα/β: Kinases that activate the NF-κB pathway, promoting cell survival and inflammation.[2]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound.
Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay is used to determine the in vitro potency of this compound against purified kinases.
Caption: Workflow for the Z'-LYTE™ kinase inhibition assay.
Methodology:
-
Reaction Setup: The kinase, a FRET-labeled peptide substrate, and varying concentrations of this compound are incubated in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Development: After a set incubation period, a development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide substrate.
-
Detection: Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio. The extent of phosphorylation is inversely proportional to the FRET signal.
-
Data Analysis: The IC50 or Ki values are calculated by plotting the percentage of inhibition against the concentration of this compound.
Cell Viability Assay (MTT/AlamarBlue Assay)
These colorimetric assays are used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Caption: General workflow for cell viability assays.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or AlamarBlue reagent is added to each well. Viable cells with active metabolism convert these reagents into a colored or fluorescent product.
-
Detection: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to detect changes in the phosphorylation status of proteins in key signaling pathways upon treatment with this compound.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the total and phosphorylated forms of the target proteins (e.g., p-PAK1, PAK1, p-MEK, MEK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of this compound on protein phosphorylation.[2]
Conclusion
This compound is a valuable research tool for investigating the role of Group I PAKs in cancer biology. Its high potency and selectivity for PAK1 and PAK2 make it a suitable probe for dissecting the downstream signaling pathways regulated by these kinases. While further characterization of its kinome-wide selectivity is warranted, the existing data demonstrates its utility in preclinical models of cancers with PAK1 hyperactivation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutic strategies targeting the PAK signaling axis.
References
FRAX1036: A Technical Guide to a Group I p21-Activated Kinase (PAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These serine/threonine kinases are critical downstream effectors of the Rho GTPases Rac1 and Cdc42 and are implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Dysregulation of PAK signaling is frequently observed in various cancers, making PAKs attractive therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a pyridopyrimidinone derivative.[2] Its detailed chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 6-[2-Chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[[2-(1-methylpiperidin-4-yl)ethyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one |
| CAS Number | 1432908-05-8 (free base) |
| Molecular Formula | C28H32ClN7O |
| Molecular Weight | 518.05 g/mol |
| SMILES | CCN1C2=C(C=C(C3=CC(C4=NC=C(C)N=C4)=CC=C3Cl)C1=O)N=C(NCCC5CCN(C)CC5)N=C2 |
| Property | Value |
| Solubility | DMSO: Insoluble (Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.)[1] |
| Storage | 3 years at -20°C (powder), 1 year at -80°C (in solvent)[1] |
Pharmacological Properties
This compound is a potent inhibitor of Group I PAKs with high selectivity over Group II PAKs like PAK4.
Kinase Inhibitory Activity
| Target | Kᵢ (nM) |
| PAK1 | 23.3[1] |
| PAK2 | 72.4[1] |
| PAK4 | 2400[2] |
Kinase Selectivity Profile
This compound has been profiled against a panel of 247 purified kinases at a concentration of 1 µM. The results demonstrate its high selectivity for Group I PAKs.
| Inhibition Range | Number of Kinases |
| >75% | Data not fully available |
| 50-75% | Data not fully available |
| <50% | Data not fully available |
| A comprehensive, quantitative kinase selectivity panel with IC50 values for a broad range of kinases is not publicly available. |
In Vitro and In Vivo Activity
This compound has demonstrated potent cellular activity, inhibiting the phosphorylation of downstream PAK1 substrates such as MEK1 and CRAF at micromolar concentrations in cancer cell lines.[1] Treatment of PAK1-amplified breast cancer cells with this compound leads to the induction of apoptosis.[1] In vivo studies have shown that this compound can slow tumor growth in xenograft models.[1] It is suggested that this compound is unlikely to have significant blood-brain barrier permeability in mice.[1]
Signaling Pathways
This compound exerts its effects by inhibiting Group I PAKs, thereby modulating key downstream signaling pathways implicated in cancer progression.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Kinase Inhibition Assay (Z'-LYTE™)
This assay is used to determine the in vitro potency of this compound against PAK kinases.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, combine the PAK enzyme (PAK1, PAK2, or PAK4), a FRET-based peptide substrate, and the diluted this compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).
-
Development: Stop the reaction by adding a development reagent.
-
Detection: Measure the fluorescence emission at two wavelengths to determine the ratio of phosphorylated to unphosphorylated substrate, which is then used to calculate the percent inhibition.
Cell Viability Assay (AlamarBlue®)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add AlamarBlue® reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance of the wells using a plate reader. The signal is proportional to the number of viable cells.
Apoptosis Assay (Caspase 3/7 Activation)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate.
-
Treatment: Treat cells with this compound, alone or in combination with other agents.
-
Reagent Addition: Add a substrate for activated caspase-3 and -7 that becomes fluorescent upon cleavage.
-
Live-Cell Imaging: Monitor the increase in fluorescence over time using a live-cell imaging system. The intensity of the fluorescence correlates with the level of apoptosis.
Western Blotting for Downstream Signaling
This technique is used to analyze the effect of this compound on the phosphorylation status of PAK1 downstream targets.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-MEK, MEK, p-CRAF, CRAF).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a valuable research tool for investigating the roles of Group I PAKs in cellular signaling and disease. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of PAK1/2/3 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in various biological systems. Further investigation into its comprehensive kinase selectivity and in vivo pharmacokinetic profile will be crucial for its potential development as a therapeutic agent.
References
The Therapeutic Potential of FRAX1036 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FRAX1036, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), has emerged as a promising investigational agent in oncology. PAKs, particularly PAK1, are frequently overexpressed and hyperactivated in a multitude of human cancers, playing a crucial role in cell proliferation, survival, and motility. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It consolidates quantitative data on its in vitro and in vivo efficacy, details established experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams. While preclinical findings are encouraging, particularly in models of ovarian and breast cancer, the absence of publicly available clinical trial data suggests that its journey to clinical application is still in the early stages.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42. The six identified PAK isoforms are categorized into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs, especially PAK1, are implicated in a wide array of oncogenic signaling pathways, including the Mek/Erk, PI3K/Akt, and Wnt/β-catenin cascades. Their dysregulation is associated with aggressive tumor phenotypes and poor clinical outcomes in various cancers, such as breast, ovarian, and pancreatic cancer.
This compound is a small molecule inhibitor with high affinity and selectivity for Group I PAKs. Its mechanism of action centers on the inhibition of PAK1/2, thereby disrupting downstream signaling pathways essential for cancer cell proliferation and survival. This guide will delve into the preclinical evidence that underscores the potential of this compound as a therapeutic agent in oncology.
Quantitative Data on this compound Efficacy
The preclinical efficacy of this compound has been evaluated in various cancer models, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| PAK1 | Ki | 23.3 nM | [1][2] |
| PAK2 | Ki | 72.4 nM | [1][2] |
| PAK4 | Ki | 2.4 µM | [1][2] |
| OVCAR-3 (Ovarian Cancer) | IC50 | 3 µM | [3] |
| OV-90 (Ovarian Cancer) | IC50 | 6 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Ovarian Cancer (OVCAR-3 Xenograft) | This compound + Rottlerin | This compound: 20 mg/kg, oral, daily; Rottlerin: 20 mg/kg, oral, daily | Significantly reduced mean tumor volume compared to either agent alone or control.[3] | [3] |
| Neurofibromatosis Type 2 (NF2) Mouse Model | This compound | 30 mg/kg, oral, daily | Insignificant efficacy in vivo. | [4][5] |
| Breast Cancer (BT474 Xenograft) | This compound + Alisertib | Not specified | Synergistically inhibited tumor growth.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation using a tetrazolium-based assay (e.g., MTT or MTS).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly. Read the absorbance at 570 nm using a microplate reader. For MTS, read the absorbance directly at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol outlines the steps to analyze the phosphorylation status of PAK1 and its downstream targets, such as MEK and ERK, following this compound treatment.
-
Cell Lysis: Plate cells and treat with this compound as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PAK1, total PAK1, phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., OVCAR-3 or BT474) in 100-200 µL of a 1:1 mixture of Matrigel and PBS into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 20% Captisol) and administer it to the treatment group via oral gavage at the desired dose and schedule (e.g., 20-30 mg/kg daily). Administer the vehicle to the control group.
-
Monitoring: Monitor tumor growth and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
This compound Mechanism of Action
Preclinical Evaluation Workflow for this compound
Discussion and Future Directions
The preclinical data for this compound demonstrate its potential as an anti-cancer agent, particularly in tumors with PAK1 hyperactivation. The in vitro studies consistently show potent inhibition of PAK1 and a reduction in the viability of cancer cell lines. The in vivo studies, especially in combination with other targeted agents like rottlerin and alisertib, suggest that this compound could be a valuable component of combination therapies, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.
However, the insignificant in vivo efficacy observed in the NF2 model as a monotherapy highlights the potential challenges in translating in vitro potency to in vivo effectiveness. This could be due to various factors, including pharmacokinetic properties, tumor microenvironment, and the complexity of the signaling networks involved.
A significant gap in the current knowledge base is the lack of publicly available data from clinical trials. The progression of this compound, or other selective PAK1 inhibitors, into clinical development is a critical next step to validate the promising preclinical findings in human patients. Future research should also focus on identifying predictive biomarkers of response to this compound to enable patient stratification and personalized treatment strategies. Further exploration of combination therapies with both cytotoxic and other targeted agents is also warranted to fully elucidate the therapeutic potential of this compound in a broader range of malignancies.
Conclusion
This compound is a potent and selective inhibitor of Group I PAKs with demonstrated preclinical anti-cancer activity. The available data supports its further investigation as a therapeutic agent, particularly in combination with other drugs. While the current body of evidence is compelling, the absence of clinical trial data underscores the need for continued research to translate these preclinical findings into tangible clinical benefits for cancer patients. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of this compound and the broader field of PAK inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibition of group I p21-activated kinases in breast cancer induces apoptosis and potentiates the activity of microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
FRAX1036 in Neurofibromatosis Type 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for FRAX1036, a pan-Group A p21-activated kinase (PAK) inhibitor, in the context of neurofibromatosis type 2 (NF2). NF2 is an autosomal dominant genetic disorder characterized by the development of multiple tumors of the nervous system, most commonly bilateral vestibular schwannomas. The underlying cause of NF2 is a mutation in the NF2 gene, which codes for the tumor suppressor protein Merlin. The loss of functional Merlin leads to the hyperactivation of several downstream signaling pathways, including the p21-activated kinases (PAKs), which are crucial regulators of cell proliferation, survival, and motility.[1][2][3]
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the Group A PAKs, specifically PAK1 and PAK2.[1][2] In a healthy cellular environment, Merlin negatively regulates PAK1 by binding to its p21-binding domain, preventing its activation by RAC1 and holding it in an inactive conformation.[1] In NF2-deficient cells, the absence of functional Merlin leads to constitutive activation of PAK1 and PAK2.[1][2] This aberrant signaling is believed to be a key driver of tumorigenesis in NF2.[1] this compound is designed to counteract this by directly inhibiting the kinase activity of PAK1 and PAK2, thereby blocking downstream signaling cascades.[1]
Signaling Pathway
The loss of Merlin in NF2 results in the overactivation of PAK1 and PAK2, which in turn can activate multiple pro-oncogenic signaling pathways, including the RAF/MEK/ERK, PI3K/AKT, and WNT/β-catenin pathways.[1][4]
Preclinical Efficacy of this compound
The therapeutic potential of this compound in NF2 has been evaluated in both in vitro and in vivo preclinical models.
In Vitro Studies
In vitro experiments have demonstrated that this compound is a potent inhibitor of PAK1/2 in Merlin-deficient Schwann cells.[1] Treatment of both murine (MS02) and human (HEI-193) Merlin-deficient schwannoma cell lines with this compound resulted in a dose-dependent reduction in PAK1 phosphorylation and a decrease in cell proliferation.[1]
| Cell Line | IC50 (Proliferation, 72h) | Effect on PAK1 Phosphorylation | Effect on ERK1/2 Phosphorylation | Reference |
| MS02 (murine) | 162 nM | Profound inhibition | Less pronounced effect | [1] |
| HEI-193 (human) | 1.6 µM | Concentration-dependent reduction | Concentration-dependent reduction | [1] |
In Vivo Studies
A preclinical trial of this compound was conducted in a genetically engineered mouse model (GEMM) that develops spontaneous vestibular and spinal schwannomas, closely mimicking human NF2.[1][2] Eight-month-old mice with established schwannomas were treated with a daily dose of 30 mg/kg of this compound.[1]
Despite the promising in vitro results, this compound showed insignificant efficacy in vivo.[1][2] After 12 weeks of treatment, there were no significant differences observed in tumor size or sensorineural hearing between the this compound-treated group and the vehicle-treated control group.[1]
| Parameter | This compound-Treated Group | Vehicle-Treated Control Group | Outcome | Reference |
| Dorsal Root Ganglia (DRG) Volume | No significant difference | No significant difference | No reduction in tumor size | [1] |
| Sensorineural Hearing | No difference | No difference | No improvement in hearing | [1] |
Pharmacodynamic Analysis
To understand the lack of in vivo efficacy, a pharmacodynamic study was performed on tumor-bearing tissues from the treated mice.[1][5] The results showed that while there was a reduction in phosphorylated PAK1/2 (pPAK1/2) at 6 hours post-treatment, this effect was not sustained over a 24-hour period.[5] Furthermore, downstream pro-oncogenic pathways, including MEK, ERK, AKT, p38, and S6K, had reactivated to levels equal to or exceeding those of the control group by 6 hours after drug administration.[5] This suggests that the transient inhibition of PAK1/2 by this compound at the tested dose was insufficient to produce a durable biological response in the tumors.[5]
| Time Point | pPAK1/2 Levels in DRG Schwannomas | Downstream Pathway Activity (MEK, ERK, AKT, etc.) | Reference |
| 2 hours | Not specified | Not specified | [1][5] |
| 6 hours | Average 1.7-fold decrease (not statistically significant by IHC; significant reduction by immunoblot) | Reactivated to levels equal to or exceeding vehicle control | [5] |
| 24 hours | Inhibition was not durable | Not specified | [5] |
Experimental Protocols
In Vitro Drug Treatment of Cell Lines
-
Cell Seeding: HEI-193 and MS02 cell lines were seeded at a density of 0.3 x 106 cells per well onto 6-well plates.[1]
-
Drug Incubation: The day after seeding, cells were treated with either vehicle control (DMSO <0.01%) or this compound at varying concentrations for 2 hours.[1]
-
Cell Lysis: After the 2-hour incubation, plates were placed on ice, washed with ice-cold PBS, and lysed with ice-cold RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% SDS, 1% Triton X-100, 0.5 mM EGTA) supplemented with protease and phosphatase inhibitors.[1]
In Vivo Preclinical Trial
-
Animal Model: A genetically engineered mouse model (Nf2-cKO) that uniformly develops Schwann cell hyperplasia between 5 and 6 months of age and frank schwannomas by 8 months.[1]
-
Treatment Group: 8-month-old Nf2-cKO mice were treated with 30 mg/kg of this compound daily.[1]
-
Control Group: A control group of Nf2-cKO mice received a vehicle solution.
-
Duration: The treatment was administered for 12 weeks.[1]
-
Endpoints:
-
Tumor Size: Measured by the average volume of the dorsal root ganglia (DRG).[1]
-
Hearing: Assessed to measure sensorineural hearing.[1]
-
Histology: Histological analysis of schwannomas.[1]
-
Pharmacodynamics: Measurement of pPAK1/2 levels in tumor tissue at 2, 6, and 24 hours after the final drug dose.[1][5]
-
Summary and Future Directions
The preclinical evaluation of this compound for neurofibromatosis type 2 has yielded mixed results. While the compound demonstrates potent activity against Merlin-deficient Schwann cells in vitro, it failed to produce a significant therapeutic effect in a genetically engineered mouse model at the dose and schedule tested.[1][2] Pharmacodynamic studies suggest that the transient nature of PAK1/2 inhibition and the rapid reactivation of downstream signaling pathways may account for the lack of in vivo efficacy.[5]
These findings suggest that while PAK1/2 remain viable targets in NF2, more potent or sustained inhibition may be necessary to achieve a therapeutic benefit.[1][2] The research also highlights the potential for redundant or compensatory signaling pathways that can overcome the effects of single-agent PAK inhibition.[5] Future research may focus on the development of more potent and specific PAK inhibitors with improved pharmacokinetic properties or on combination therapies that target multiple nodes in the complex signaling network of NF2-related tumors.[6] The data from the this compound studies provide a valuable foundation for the continued development of targeted therapies for this challenging disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effect of PAK and Hippo pathway inhibitor combination in NF2-deficient Schwannoma | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for FRAX1036 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of FRAX1036, a potent inhibitor of Group I p21-activated kinases (PAKs). The following sections include summaries of quantitative data, step-by-step experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and in cell-based assays. The following table summarizes key metrics.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| In Vitro Kinase Assay | PAK1 | Ki | 23.3 nM | |
| PAK2 | Ki | 72.4 nM | ||
| PAK4 | Ki | 2.4 µM | ||
| Cell Viability (in combination with Rottlerin) | OVCAR-3 | IC50 of Rottlerin | 1 µM (with 3 µM this compound) | [1] |
| OV-90 | IC50 of Rottlerin | 2.7 µM (with 1 µM this compound) | [1] |
PAK1 Signaling Pathway
The following diagram illustrates the canonical PAK1 signaling pathway, which is initiated by the activation of small GTPases Rac1 and Cdc42. PAK1, a key downstream effector, phosphorylates numerous substrates, including components of the MAPK cascade (Raf-1, MEK1), leading to the activation of ERK and subsequent regulation of gene expression and cell proliferation.
Caption: Simplified PAK1 signaling cascade.
Experimental Protocols
Cell Viability - AlamarBlue Assay
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as OVCAR-3 and OV-90.
Materials:
-
OVCAR-3 or OV-90 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom black plates
-
This compound stock solution (in DMSO)
-
AlamarBlue HS Reagent
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Workflow Diagram:
Caption: AlamarBlue cell viability assay workflow.
Procedure:
-
Culture OVCAR-3 or OV-90 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium. Perform a cell count.
-
Seed 4 x 103 cells in 100 µL of complete growth medium per well in a 96-well plate.[2]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add AlamarBlue reagent to each well at 10% of the total volume (20 µL per 200 µL).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Assay (Z'-LYTE™)
This protocol describes a method to determine the inhibitory activity (Ki) of this compound against PAK1, PAK2, and PAK4 using a FRET-based assay.
Materials:
-
Recombinant human PAK1 (kinase domain), PAK2 (full length), or PAK4 (kinase domain)
-
FRET peptide substrate (e.g., Ser/Thr 19)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA
-
ATP solution
-
Z'-LYTE™ Development Reagent
-
384-well black polypropylene plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the following to each well for a final volume of 7.5 µL:
-
This compound dilution or vehicle control (DMSO)
-
2 µM FRET peptide substrate
-
PAK enzyme (20 pM PAK1, 50 pM PAK2, or 90 pM PAK4)
-
-
Pre-incubate the plate at 22°C for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of assay buffer containing 4x ATP (final concentrations: 160 µM for PAK1, 480 µM for PAK2, 16 µM for PAK4).
-
Incubate the reaction at 22°C for 60 minutes.
-
Stop the reaction by adding 5 µL of Z'-LYTE™ Development Reagent.
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence emission of Coumarin (445 nm) and Fluorescein (520 nm) after excitation at 400 nm.
-
Calculate the emission ratio (445 nm/520 nm) to determine the degree of substrate phosphorylation and subsequently the inhibitory activity of this compound.
Western Blot Analysis of PAK1 Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of PAK1 and its downstream effectors in a cell line such as MDA-MB-175.
Materials:
-
MDA-MB-175 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-MEK1 (Ser217/221), anti-MEK1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: Western blot analysis workflow.
Procedure:
-
Plate MDA-MB-175 cells and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation. Refer to the manufacturer's datasheet for recommended antibody dilutions.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
Standard Guidelines for Cell-Based Assays with FRAX1036: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These serine/threonine kinases are critical nodes in various signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[2] Dysregulation of PAK signaling is implicated in the pathogenesis of numerous diseases, particularly cancer, making PAKs attractive therapeutic targets. This compound serves as a valuable tool for investigating the biological functions of Group I PAKs and for preclinical evaluation of PAK inhibition as a therapeutic strategy.
These application notes provide standard guidelines and detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and mechanism of action.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of Group I PAKs, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts key signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-AKT pathways, which are frequently hyperactivated in cancer.[2][3] Inhibition of these pathways by this compound can lead to cell cycle arrest, induction of apoptosis, and reduced cell migration and invasion.[1][4]
Caption: this compound inhibits Group I PAKs, blocking downstream signaling pathways like Raf-MEK-ERK and AKT.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the biochemical potency and cellular activity of this compound across various assays and cell lines.
Table 1: Biochemical Potency of this compound Against PAK Isoforms
| Kinase | Assay Type | Parameter | Value | Reference |
| PAK1 | Cell-free kinase assay | Ki | 23.3 nM | [1] |
| PAK2 | Cell-free kinase assay | Ki | 72.4 nM | [1] |
| PAK4 | Cell-free kinase assay | Ki | 2.4 µM | [1] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| OVCAR-3 | Ovarian Cancer | AlamarBlue Cell Viability | 3 µM | [2] |
| OV-90 | Ovarian Cancer | AlamarBlue Cell Viability | 6 µM | [2] |
| MDA-MB-175 | Breast Cancer | Cell Viability | ~2.5-5 µM (effective concentration for pathway inhibition) | [1] |
| T47D | Breast Cancer | Cell Viability | >10 µM | [5] |
| BT474 | Breast Cancer | Cell Viability | >10 µM | [5] |
| MCF7 | Breast Cancer | Cell Viability | >10 µM | [5] |
| MDA-MB-231 | Breast Cancer | Cell Viability | >10 µM | [5] |
| SKBR3 | Breast Cancer | Cell Viability | >10 µM | [5] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Caption: General experimental workflow for characterizing the effects of this compound in cell-based assays.
Cell Viability/Cytotoxicity Assay (AlamarBlue/resazurin Method)
This assay measures the metabolic activity of viable cells, which is proportional to cell number.
Materials:
-
Target cancer cell lines (e.g., OVCAR-3, MDA-MB-175)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AlamarBlue™ or resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium.[2]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
AlamarBlue Addition and Incubation:
-
After the treatment period, add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with AlamarBlue™ only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Western Blot Analysis for Target Engagement and Downstream Signaling
This protocol is for assessing the phosphorylation status of PAK1 and its downstream targets like c-Raf and MEK1.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1/2 (Thr423/Thr402), anti-PAK1, anti-phospho-c-Raf (Ser338), anti-c-Raf, anti-phospho-MEK1 (Ser298), anti-MEK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Target cancer cell lines
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
-
Plate-reading luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for attachment.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).[4]
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (media with reagent only).
-
Calculate the fold change in caspase activity in treated samples compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
These application notes and protocols provide a framework for the investigation of this compound in cell-based assays. Adherence to these guidelines, with appropriate optimization for specific cell lines and experimental conditions, will facilitate the generation of robust and reproducible data. The provided information on the mechanism of action, along with quantitative data and detailed methodologies, will aid researchers in effectively utilizing this compound as a tool to explore the therapeutic potential of Group I PAK inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Small molecule inhibition of group I p21-activated kinases in breast cancer induces apoptosis and potentiates the activity of microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of FRAX1036 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), with high biochemical potency against PAK1 (Ki = 23.3 nM) and PAK2 (Ki = 72.4 nM).[1] PAKs are critical signaling nodes downstream of Rho GTPases (Cdc42 and Rac) and are implicated in a multitude of cellular processes fundamental to cancer progression, including cell proliferation, survival, motility, and cytoskeletal dynamics.[2][3] Overexpression and hyperactivation of PAK1 are frequently observed in various human cancers, such as breast, ovarian, and prostate cancer, often correlating with poor prognosis.[2][4][5] These characteristics position PAK1 as a compelling therapeutic target. This document provides detailed application notes and protocols for the utilization of this compound in preclinical xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of Group I PAKs, thereby inhibiting their kinase activity. This inhibition leads to the downstream suppression of key pro-oncogenic signaling pathways, including the MEK/ERK, PI3K/Akt, and Wnt/β-catenin cascades.[4][5][6] Inhibition of these pathways by this compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration in cancer cells with amplified or overexpressed PAK1.[1][4][6]
Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="G-Protein Coupled\nReceptors (GPCRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Rac_Cdc42 [label="Rac/Cdc42", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PAK1_2 [label="PAK1 / PAK2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; MEK_ERK [label="MEK/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt_BetaCatenin [label="Wnt/β-Catenin\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; CRAF [label="c-Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaCatenin [label="β-Catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Migration [label="Cell Migration\n& Invasion", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> Rac_Cdc42; GPCR -> Rac_Cdc42; Integrins -> Rac_Cdc42; Rac_Cdc42 -> PAK1_2; this compound -> PAK1_2 [arrowhead=tee, color="#EA4335", penwidth=2]; PAK1_2 -> CRAF; CRAF -> MEK; MEK -> ERK; PAK1_2 -> PI3K_Akt; PAK1_2 -> Wnt_BetaCatenin; Wnt_BetaCatenin -> BetaCatenin; PI3K_Akt -> _4EBP1 [label="inhibition", style=dashed, arrowhead=tee]; ERK -> Proliferation; BetaCatenin -> Proliferation; _4EBP1 -> Proliferation [label="inhibition", style=dashed, arrowhead=tee]; PAK1_2 -> Apoptosis [label="inhibition", style=dashed, arrowhead=tee]; PAK1_2 -> Migration;
} this compound inhibits PAK1/2, blocking downstream pro-survival and proliferative signaling.
Data Presentation: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| OVCAR-3 | Ovarian Cancer | OVCAR-3 | SCID | 20 mg/kg | Oral Gavage | Daily for 22 days | Significantly decreased tumor growth, especially in combination with Rottlerin. | [5][6] |
| OVCAR-3 | Ovarian Cancer | OVCAR-3 | SCID | 30 mg/kg | Oral Gavage | Not Specified | Significantly decreased tumor growth in 11q13 amplified models. | [6] |
| NF2 Model | Neurofibromatosis Type 2 | Genetically Engineered Mouse Model | Nf2-cKO | 30 mg/kg | Oral Gavage | Daily for 12 weeks | Insignificant efficacy in vivo in this specific genetically engineered model. | [1] |
Note on Toxicity: In ovarian cancer xenograft models, doses of this compound greater than 45 mg/kg were not well tolerated. Doses of 40 mg/kg were associated with animal death within 2-4 hours of dosing.[6] A dose of 30 mg/kg was established as the maximum tolerated dose in a Neurofibromatosis Type 2 mouse model.[1]
Experimental Protocols
I. Cell Culture for Xenograft Implantation
This protocol is a general guideline and may need optimization based on the specific cell line.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-175)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor engraftment)
-
Sterile cell culture flasks, plates, and pipettes
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in the appropriate complete medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells regularly to maintain them in the logarithmic growth phase.
-
On the day of injection, harvest the cells by washing with PBS followed by trypsinization.
-
Neutralize the trypsin with complete medium, and collect the cells into a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion). A viability of >90% is recommended.
-
Centrifuge the cells again and resuspend the pellet in the final injection volume of sterile, serum-free medium or PBS to achieve the desired cell concentration (e.g., 5 x 10^6 cells per 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice immediately before injection. Keep the cell/Matrigel suspension on ice to prevent premature solidification.
II. Establishment of Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., SCID, athymic nude mice), typically 6-8 weeks old
-
Prepared cancer cell suspension
-
1 mL sterile syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
-
Calipers for tumor measurement
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the hair from the injection site (typically the flank).
-
Disinfect the skin with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.
-
Monitor the mice for recovery from anesthesia.
-
Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
// Nodes Cell_Culture [label="1. Cell Culture\n(Logarithmic Growth Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="2. Cell Harvesting\n& Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="3. Subcutaneous Injection\nin Immunocompromised Mice", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Growth [label="4. Tumor Growth Monitoring\n(Calipers)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="5. Randomization into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="6. This compound Treatment\n(Oral Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="7. Continued Tumor\n& Health Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="8. Study Endpoint & Analysis\n(Tumor Volume, Biomarkers)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Harvest; Harvest -> Injection; Injection -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } Workflow for establishing and treating xenograft models with this compound.
III. This compound Formulation and Administration
Materials:
-
This compound powder
-
(2-hydroxypropyl)-β-cyclodextrin
-
50 mM citrate buffer, pH 3.0
-
Oral gavage needles
-
Sterile tubes for formulation
Formulation Protocol:
-
Prepare a 20% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer (pH 3.0).
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 6 mg/mL).
-
Add the this compound powder to the vehicle and vortex or sonicate until fully dissolved. The formulation should be prepared fresh daily.
Administration Protocol:
-
Accurately weigh each mouse to determine the precise volume of this compound formulation to administer.
-
Gently restrain the mouse and administer the calculated volume of this compound formulation or vehicle control directly into the stomach using an appropriately sized oral gavage needle.
-
Administer the treatment daily, or as required by the experimental design.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
IV. Pharmacodynamic and Efficacy Analysis
At the end of the study, or at specified time points, tumors and tissues can be collected for further analysis.
Procedures:
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the treatment period. The percentage of tumor growth inhibition (%TGI) can be calculated to assess efficacy.
-
Western Blot Analysis: Tumor lysates can be prepared to analyze the phosphorylation status of PAK1 and downstream signaling proteins such as c-Raf, MEK, ERK, β-catenin, and 4E-BP1 to confirm the on-target activity of this compound.[4][6]
-
Immunohistochemistry (IHC): Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound treatment.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of PAK inhibition in preclinical cancer models. The protocols outlined in this document provide a framework for conducting in vivo studies using this compound in xenograft models. Careful planning of the experimental design, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining robust and reproducible results. Researchers should always adhere to institutional guidelines for animal welfare and handling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 4. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Proper solubility and preparation of FRAX1036 for experiments
For Research Use Only
Introduction
FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are key downstream effectors of the Rho GTPases Rac and Cdc42 and play crucial roles in regulating cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Hyperactivation of PAK1 signaling is implicated in various human cancers, making it an attractive therapeutic target.[4] this compound is utilized in cancer research to probe the function of Group I PAKs and evaluate their potential as therapeutic targets in preclinical models. These notes provide detailed protocols for the proper solubilization, storage, and application of this compound in common experimental settings.
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. While some vendors report insolubility in DMSO, it is commonly used in published research for in vitro studies, suggesting that with proper technique, it is a viable solvent.[1][5]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble (used for stock solutions) | Vendor data can be conflicting.[1][5] Use fresh, anhydrous DMSO to prepare high-concentration stock solutions (e.g., 10 mM).[1][6] |
| Water | Insoluble | Avoid using aqueous buffers to dissolve the powdered compound directly.[1] |
| Ethanol | Sparingly Soluble | Not the preferred solvent for high-concentration stocks. |
Protocol 1.1: Preparation of 10 mM DMSO Stock Solution
-
Acquire Materials :
-
This compound powder (Molecular Weight: 518.05 g/mol for free base)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Calculation :
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.001 L * 518.05 g/mol * 1000 mg/g = 5.18 mg
-
-
Therefore, dissolve 5.18 mg of this compound in 1 mL of DMSO. Adjust volumes as needed for the amount of powder you have. For 1 mg of this compound, add 193 µL of DMSO.
-
-
Procedure :
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6]
-
Protocol 1.2: Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high-concentration DMSO stock must be diluted in cell culture medium. It is crucial to keep the final concentration of DMSO in the culture well low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Determine Final Concentration : Decide on the final concentrations of this compound needed for your experiment (e.g., 1 µM, 3 µM, 6 µM).[3]
-
Serial Dilution : Perform a serial dilution of the 10 mM DMSO stock solution into complete cell culture medium.
-
Example for 10 µM final concentration : Dilute the 10 mM stock 1:1000 in culture medium. For instance, add 1 µL of 10 mM this compound to 999 µL of medium.
-
-
Vehicle Control : Prepare a vehicle control using the same final concentration of DMSO as used in the highest concentration treatment group.
Storage and Stability
Correct storage is essential to maintain the activity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 3 years | Store in a dry, dark place.[1] |
| DMSO Stock Solution | -80°C | ≥ 1 year | Aliquot to avoid freeze-thaw cycles.[1][6] |
| DMSO Stock Solution | -20°C | ~1 month | For shorter-term storage.[1][6] |
Mechanism of Action and Signaling Pathway
This compound inhibits Group I PAKs (PAK1/2/3), which are activated by the Rho GTPases Rac1 and Cdc42. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival, such as the Raf-MEK-ERK and PI3K-AKT pathways.[3][7][8] Inhibition of PAK1 by this compound leads to decreased phosphorylation of key substrates like c-Raf, MEK, and ERK.[3]
Experimental Protocols
Protocol 4.1: In Vitro Cell Proliferation Assay
This protocol outlines a typical cell proliferation experiment using a reagent like AlamarBlue or CellTiter-Glo.
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight.[3]
-
Treatment : Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control.
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]
-
Viability Measurement : Add the cell viability reagent (e.g., AlamarBlue) to each well according to the manufacturer's instructions.
-
Data Acquisition : After the appropriate incubation time with the reagent, measure the signal (fluorescence or luminescence) using a plate reader.
-
Analysis : Normalize the data to the vehicle-treated control cells to determine the relative cell viability and calculate IC₅₀ values.
Protocol 4.2: Western Blot Analysis of PAK1 Pathway Inhibition
Western blotting can confirm the mechanism of action by measuring the phosphorylation status of PAK1 downstream targets.
-
Cell Treatment and Lysis : Plate cells and treat with this compound or vehicle for the desired time (e.g., 24 hours).[3] Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., phospho-PAK1, phospho-MEK, phospho-ERK, total-ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging : After washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Analyze band intensities relative to loading controls.
Protocol 4.3: In Vivo Xenograft Model Protocol
This compound can be administered to animal models, typically via oral gavage.
-
Vehicle Preparation : While a specific vehicle for this compound is not consistently reported, a common approach for oral gavage of hydrophobic compounds is to first dissolve the compound in a small amount of DMSO and then suspend it in a vehicle like corn oil or an aqueous solution of 0.5% carboxymethylcellulose (CMC).[9] The final DMSO concentration should be minimized.
-
Animal Model : Implant tumor cells (e.g., 5 x 10⁶ OVCAR-3 cells) subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).[3]
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[3] Randomly assign mice to treatment groups (e.g., vehicle control, this compound).
-
Dosing : Administer this compound by oral gavage once daily at the desired dose (e.g., 20-30 mg/kg).[1][3] Doses above 40 mg/kg have been reported to be lethal in some models.[3]
-
Monitoring : Monitor animal body weight and tumor volume regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (L × W²)/2, where L is length and W is width.[3]
-
Study Endpoint : Continue treatment for the planned duration (e.g., 22 days).[3] At the endpoint, euthanize the animals and harvest tumors for further analysis (e.g., Western blot, histology). All animal experiments must be conducted in accordance with approved IACUC protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride Supplier | CAS 1432908-05-8|PAK1 Inhibitor | AOBIOUS [aobious.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and stability of FRAX1036 in solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the recommended storage, stability, and handling of the p21-activated kinase (PAK) inhibitor, FRAX1036. The included protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.
Introduction to this compound
This compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are crucial downstream effectors of the Rho family GTPases, Rac1 and Cdc42, and are implicated in various cellular processes such as cell motility, survival, and proliferation.[3] Dysregulation of PAK signaling is associated with numerous cancers, making PAK inhibitors like this compound valuable tools for cancer research and drug development.[1][3] this compound exhibits inhibitory activity with Ki values of 23.3 nM for PAK1, 72.4 nM for PAK2, and 2.4 μM for PAK4.[4][5]
Storage and Stability of this compound
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Storage of Solid this compound
| Storage Condition | Duration | Source(s) |
| -20°C | Up to 3 years | [6] |
| -20°C (long term) | Months to years | [7] |
| 0 - 4°C (short term) | Days to weeks | [7] |
| Dry and dark | Recommended | [7] |
Table 2: Recommended Storage of this compound in Solution
| Storage Condition | Solvent | Duration | Source(s) |
| -80°C | DMSO | Up to 2 years | [4] |
| -20°C | DMSO | Up to 1 year | [4] |
| -80°C | Any | Up to 1 year | [6] |
| -20°C | Any | Up to 1 month | [6][8] |
| 0 - 4°C (short term) | Any | Days to weeks | [7] |
Important Note on Solution Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[4][6]
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly with DMSO.[6]
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | 5.3 mg/mL (with warming) | [5][9] |
| 4-Methylpyridine | 21 mg/mL | [6] |
| Water | Insoluble | [6] |
Note on DMSO solubility: While one source indicates insolubility in DMSO, this may be attributed to the use of DMSO that has absorbed moisture.[6] Using fresh, anhydrous DMSO is recommended for optimal dissolution.[6] Commercially available solutions of this compound in DMSO (e.g., 10 mM) are also an option.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting Group I PAKs, thereby modulating downstream signaling pathways that are critical for cell growth and survival. The inhibition of PAK1 by this compound has been shown to lead to a reduction in the phosphorylation of several key downstream targets, including c-Raf, MEK, and ERK.[1][10] This disruption of the signaling cascade can induce apoptosis, as evidenced by the appearance of cleaved PARP, and can also lead to the upregulation of tumor suppressors like p53 and p21.[4][5][6]
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: General workflow for preparing this compound solutions.
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[8]
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). If necessary, warm the solution gently to aid dissolution.[5]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.[4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately. Do not store diluted solutions for long periods.
-
This protocol provides a general framework for assessing the effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-175, OVCAR-3)[1][6]
-
Complete cell culture medium
-
This compound working solutions
-
Multi-well plates (e.g., 96-well for proliferation assays, 6-well for western blotting)
-
Reagents for the desired endpoint assay (e.g., MTT, CellTiter-Glo®, lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2.5, 5 μM).[6] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6][10]
-
Endpoint Analysis:
-
For Proliferation/Viability Assays: Perform an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
For Western Blotting: Wash cells with ice-cold PBS, then lyse the cells in an appropriate lysis buffer. Process the lysates for protein quantification and subsequent western blot analysis to examine the phosphorylation status of PAK1 and its downstream targets (e.g., p-MEK, p-ERK, cleaved PARP).[1][6]
-
This is a generalized protocol for in vivo studies in mice and should be adapted and approved by the institution's animal care and use committee.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer, pH 3.0)[10]
Procedure:
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration (e.g., for a 30 mg/kg dose).[10] It is recommended to prepare this fresh daily.[4]
-
Dosing: Administer the this compound formulation to the mice via the desired route, such as oral gavage.[6][10]
-
Monitoring: Monitor tumor growth and the general health of the animals regularly.
-
Pharmacodynamic Studies: At selected time points post-treatment (e.g., 6 hours), tissues can be harvested to assess the in vivo inhibition of PAK signaling via methods like immunohistochemistry or western blotting of tumor lysates.[10]
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. mybiosource.com [mybiosource.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation by Combining FRAX1036 and Rottlerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p21-activated kinases (PAKs) are critical signaling nodes in various cellular processes, including proliferation, survival, and motility.[1][2][3][4] Dysregulation of PAKs, particularly PAK1, is frequently implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[4][5][6][7] FRAX1036 is a potent and selective inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[8][9] It has demonstrated efficacy in preclinical cancer models, particularly in tumors with PAK1 gene amplification.[1][2][3]
Protein Kinase C delta (PKCδ) is another serine/threonine kinase involved in diverse cellular functions, including cell growth, apoptosis, and differentiation.[10][11][12] Its role in cancer is complex, with both tumor-suppressive and oncogenic functions reported depending on the cellular context.[10][11] Rottlerin, a natural polyphenol, was initially identified as a PKCδ inhibitor.[1][13][14] However, it is now understood that Rottlerin has multiple cellular targets and can induce apoptosis and autophagy through PKCδ-independent mechanisms.[1][15][16][17][18]
Recent studies have revealed a synergistic cytotoxic effect when combining this compound with Rottlerin in ovarian cancer cells with 11q13 amplification, which leads to PAK1 overexpression.[1][2][19] This combination has been shown to be more effective at inhibiting cell proliferation and tumor growth than either compound alone, both in vitro and in vivo.[1][2] The synergistic effect is attributed to the simultaneous inhibition of multiple key signaling pathways, including the Mek/Erk, Wnt/β-catenin, and mTOR/4E-BP1 pathways.[1][19] These findings suggest that a combination therapy approach targeting both PAK1 and pathways affected by Rottlerin could be a promising strategy for treating specific cancer subtypes.[1][19]
Mechanism of Action
This compound is a selective inhibitor of Group I PAKs, with Ki values of 23.3 nM and 72.4 nM for PAK1 and PAK2, respectively.[8] By inhibiting PAK1, this compound disrupts downstream signaling cascades that promote cell proliferation and survival, such as the Mek/Erk pathway.[1][3] Inhibition of PAK1 can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on its activity.[3][8]
Rottlerin was initially characterized as a selective inhibitor of PKCδ.[1][13][14] However, its mechanism of action is now known to be more complex, with evidence for multiple cellular targets.[1][16] Rottlerin can uncouple mitochondria, leading to decreased ATP levels and affecting various cellular processes.[15] It has also been shown to inhibit other kinases and modulate signaling pathways such as PI3K/Akt/mTOR.[20][21] The combination of this compound and Rottlerin results in a multi-pronged attack on cancer cell signaling, leading to enhanced anti-proliferative and pro-apoptotic effects.[1][19]
Data Presentation
In Vitro Efficacy: Ovarian Cancer Cell Lines
The following table summarizes the in vitro efficacy of this compound and Rottlerin, alone and in combination, on the proliferation of 11q13-amplified ovarian cancer cell lines.
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |
| OVCAR-3 | This compound | 3 µM | - | [1] |
| Rottlerin | IC50 | Dose-dependent inhibition | [1] | |
| This compound + Rottlerin | 3 µM + varying concentrations | Significant increase in cytotoxicity compared to single agents | [1] | |
| OV-90 | Rottlerin | IC50 | Dose-dependent inhibition | [1] |
In Vivo Efficacy: Ovarian Cancer Xenograft Model
The following table summarizes the in vivo anti-tumor activity of this compound and Rottlerin, alone and in combination, in an OVCAR-3 xenograft mouse model.
| Treatment Group | Dose and Schedule | Mean Tumor Volume | Reference |
| Vehicle Control | - | 1121±350 mm³ | [2] |
| This compound | 20 mg/kg, oral, once daily | Significantly reduced compared to control | [1][2] |
| Rottlerin | 20 mg/kg, oral, once daily | Significantly reduced compared to control | [1][2] |
| This compound + Rottlerin | 20 mg/kg each, oral, once daily | 832±135 mm³ (Significantly more reduced than single agents) | [1][2] |
Experimental Protocols
In Vitro Cell Viability Assay (Alamar Blue Assay)
This protocol is for assessing the cytotoxic effects of this compound and Rottlerin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Rottlerin
-
Alamar Blue reagent
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Seed 4 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound and Rottlerin in complete culture medium. For combination studies, prepare a fixed concentration of one drug and serial dilutions of the other.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 4 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.[2]
Western Blot Analysis
This protocol is for analyzing the effect of this compound and Rottlerin on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3)
-
6-well plates
-
This compound
-
Rottlerin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pak1, anti-phospho-Mek, anti-phospho-Erk, anti-phospho-β-catenin, anti-phospho-4EBP1, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, Rottlerin, or the combination for 24 hours.[1]
-
Lyse the cells in lysis buffer, and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of this compound and Rottlerin.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Ovarian cancer cells (e.g., OVCAR-3)
-
Matrigel (optional)
-
This compound
-
Rottlerin
-
Vehicle for oral gavage
-
Calipers
Procedure:
-
Inject 5 x 10⁶ OVCAR-3 cells subcutaneously into the flank of female SCID mice.[2]
-
Monitor the mice for tumor growth.
-
When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Rottlerin alone, and combination).[2]
-
Administer the treatments daily via oral gavage for a period of 22 days.[2]
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula (L × W²)/2, where L is the longest dimension and W is the shortest dimension.[2]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathways
References
- 1. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. scienceopen.com [scienceopen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of protein kinase C delta leads to cellular senescence to induce anti‐tumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase C: An Attractive Target for Cancer Therapy [mdpi.com]
- 12. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Rottlerin - Wikipedia [en.wikipedia.org]
- 16. Rottlerin and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rottlerin stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rottlerin potentiates camptothecin-induced cytotoxicity in human hormone refractory prostate cancers through increased formation and stabilization of topoisomerase I-DNA cleavage complexes in a PKCδ-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Rottlerin induces autophagy and apoptosis in prostate cancer stem cells via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tumor suppressive role of rottlerin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of FRAX1036-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX1036 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), with particularly high affinity for PAK1.[1] PAKs are key signaling nodes that regulate a multitude of cellular processes, including cell proliferation, survival, and motility.[2] Dysregulation of PAK1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4]
Western blot analysis is an indispensable technique for elucidating the mechanism of action of kinase inhibitors like this compound. This method allows for the sensitive and specific detection of changes in the phosphorylation status of target proteins and downstream effectors, providing critical insights into the drug's efficacy and its impact on cellular signaling pathways.[3][5]
These application notes provide a comprehensive guide for utilizing western blotting to analyze the effects of this compound on cultured cells. Included are detailed experimental protocols, guidelines for data analysis and presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following table summarizes representative quantitative data from western blot analysis of cell lysates treated with this compound. This data illustrates the expected dose-dependent inhibition of PAK1 and its downstream signaling components. The values are presented as the mean fold change in phosphorylation relative to the vehicle-treated control, normalized to the total protein levels.
| Target Protein | Treatment (24 hours) | Mean Fold Change in Phosphorylation (± SEM) | P-value (vs. Vehicle) |
| p-PAK1 (S144) | Vehicle (DMSO) | 1.00 ± 0.12 | - |
| This compound (100 nM) | 0.45 ± 0.08 | < 0.01 | |
| This compound (500 nM) | 0.15 ± 0.05 | < 0.001 | |
| p-MEK1 (S298) | Vehicle (DMSO) | 1.00 ± 0.15 | - |
| This compound (100 nM) | 0.78 ± 0.11 | < 0.05 | |
| This compound (500 nM) | 0.35 ± 0.09 | < 0.01 | |
| p-ERK1/2 (T202/Y204) | Vehicle (DMSO) | 1.00 ± 0.18 | - |
| This compound (100 nM) | 0.82 ± 0.14 | > 0.05 | |
| This compound (500 nM) | 0.41 ± 0.10 | < 0.01 | |
| p-β-Catenin (S552) | Vehicle (DMSO) | 1.00 ± 0.13 | - |
| This compound (100 nM) | 0.75 ± 0.10 | < 0.05 | |
| This compound (500 nM) | 0.31 ± 0.07 | < 0.01 | |
| p-4EBP1 (T37/46) | Vehicle (DMSO) | 1.00 ± 0.16 | - |
| This compound (100 nM) | 0.85 ± 0.12 | > 0.05 | |
| This compound (500 nM) | 0.52 ± 0.09 | < 0.05 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for western blot analysis of this compound-treated cells.
Caption: this compound inhibits PAK1, blocking downstream signaling to MEK/ERK, β-Catenin, and affecting 4EBP1, thereby impacting cell proliferation, survival, and motility.
Caption: A stepwise workflow for western blot analysis of this compound-treated cells.
Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., OVCAR-3 human ovarian cancer cells (or other relevant cell line)
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF membranes (0.45 µm).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-PAK1 (Ser144)
-
Rabbit anti-PAK1
-
Rabbit anti-phospho-MEK1 (Ser298)
-
Rabbit anti-MEK1
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-β-Catenin (Ser552)
-
Rabbit anti-β-Catenin
-
Rabbit anti-phospho-4EBP1 (Thr37/46)
-
Rabbit anti-4EBP1
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the signal of the corresponding total protein. Further normalization to a loading control (e.g., GAPDH or β-actin) can also be performed.
-
Calculate the fold change in phosphorylation relative to the vehicle-treated control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
References
- 1. Western blot analysis and kinase activity assays [bio-protocol.org]
- 2. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 3. licorbio.com [licorbio.com]
- 4. researchgate.net [researchgate.net]
- 5. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FRAX1036 Western Blot Troubleshooting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting Western blot results when using the PAK inhibitor, FRAX1036.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target in Western blotting?
A1: this compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2.[1] In a Western blot experiment, this compound is used to assess its effect on the phosphorylation of PAK1/2 and their downstream targets. Therefore, the primary proteins of interest are phosphorylated PAK1 (at Thr423) and PAK2 (at Thr402), as well as total PAK1 and PAK2 levels as loading controls.
Q2: What are the expected results on a Western blot after this compound treatment?
A2: Treatment with this compound is expected to decrease the phosphorylation of PAK1 and PAK2 at their activation loop sites (Thr423 and Thr402, respectively).[2][3] Consequently, a dose-dependent decrease in the signal for phospho-PAK1/2 should be observed. Additionally, the phosphorylation of downstream effectors of PAK1/2, such as c-Raf, MEK, ERK, β-catenin, and IKKα/β, is also expected to decrease.[4] Total protein levels of PAK1, PAK2, and their downstream targets should remain unchanged.
Q3: Which antibodies are recommended for detecting this compound's effects?
A3: To specifically detect the inhibition of PAK1/2 activity, it is crucial to use antibodies that recognize the phosphorylated forms of these proteins. A commonly used antibody is the Phospho-PAK1 (Thr423)/PAK2 (Thr402) antibody. For loading controls, antibodies that detect total PAK1 and total PAK2 are recommended.
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems that may arise during your Western blot experiments with this compound and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Phospho-PAK1/2 | Inactive this compound: The inhibitor may have degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Suboptimal this compound Concentration or Incubation Time: The concentration or duration of treatment may be insufficient to inhibit PAK1/2 phosphorylation. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. A starting point could be a 24-hour incubation with increasing concentrations of this compound.[5] | |
| Low Abundance of Phospho-PAK1/2: The basal level of activated PAK1/2 in your cells may be low. | Consider stimulating the cells with an appropriate growth factor or agonist to induce PAK1/2 phosphorylation before this compound treatment. | |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for higher molecular weight proteins like PAK1/2. | |
| Antibody Issues: The primary or secondary antibody may not be effective. | Use a validated phospho-specific PAK1/2 antibody. Ensure the secondary antibody is appropriate for the primary antibody's host species and is not expired. Run a positive control (e.g., lysate from stimulated cells known to have high p-PAK levels) to confirm antibody performance. | |
| High Background | Inadequate Blocking: Non-specific antibody binding due to insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent for phospho-antibodies, as it contains phosphoproteins that can cause high background. |
| Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding. | Optimize antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test several higher dilutions. | |
| Insufficient Washing: Residual unbound antibodies on the membrane. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | Ensure the specificity of your phospho-PAK1/2 antibody. Check the manufacturer's datasheet for any known cross-reactivities. The Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody is known to cross-react with phospho-Mst1 (Thr183) or phospho-Mst2 (Thr180).[2] |
| Sample Degradation: Proteases in the cell lysate can cleave proteins, leading to bands at lower molecular weights. | Add a protease and phosphatase inhibitor cocktail to your lysis buffer and keep samples on ice at all times. | |
| Too Much Protein Loaded: Overloading the gel can lead to protein aggregation and non-specific antibody binding. | Determine the optimal protein concentration for your samples. A typical range is 20-40 µg of total protein per lane. | |
| Unexpected Molecular Weight | Post-Translational Modifications: Proteins can have various modifications that alter their apparent molecular weight. | PAK1 and PAK2 can exist in multiple phosphorylated states, which may cause them to migrate differently than their predicted molecular weight. |
| Splice Variants: Different isoforms of the target protein may be present. | Consult protein databases like UniProt to check for known isoforms of PAK1 and PAK2. |
Experimental Protocols
Detailed Western Blot Protocol for Assessing this compound Activity
This protocol provides a general framework. Optimization for specific cell lines and antibodies may be required.
1. Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-PAK1/2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
5. Stripping and Re-probing (Optional):
-
To detect total PAK1/2 or other proteins, the membrane can be stripped of the initial antibodies.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly.
-
Block the membrane again and proceed with immunoblotting for the next protein of interest.
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: this compound inhibits the phosphorylation of PAK1/PAK2, blocking downstream signaling.
Caption: Standard workflow for a Western blot experiment investigating this compound.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Phospho-PAK1/2/3 (Thr423) Polyclonal Antibody (44-942G) [thermofisher.com]
- 2. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FRAX1036 Dosage in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FRAX1036, a potent Group I p21-activated kinase (PAK) inhibitor, in mouse models. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1 and PAK2.[1][2] PAKs are serine/threonine kinases that act as downstream effectors for small GTPases like Rac1 and Cdc42.[2] By inhibiting PAK1/2, this compound blocks the phosphorylation of downstream signaling molecules such as MEK1 and c-Raf, which can lead to apoptosis and cell cycle arrest in cancer cells.[1][3]
Q2: What is a recommended starting dose for this compound in mice? A2: Based on published preclinical studies, a starting dose of 20-30 mg/kg, administered once daily via oral gavage, is recommended.[3][4] However, significant toxicity has been observed at and above these levels in some models.[3][4] It is critical to perform a dose-escalation study in your specific mouse strain and model to determine the maximum tolerated dose (MTD).
Q3: How should I prepare this compound for oral administration? A3: this compound has poor solubility in aqueous solutions.[1] A suggested vehicle for in vivo use is a solution of 50% PEG300 and 50% Saline.[5] The compound is also insoluble in DMSO, especially if the DMSO has absorbed moisture, but solubility can be aided by warming.[1][6][7]
Q4: What is the expected duration of target inhibition in vivo? A4: Pharmacodynamic studies have shown that this compound's inhibitory effect on PAK phosphorylation can be transient. One study noted a reduction in phosphorylated PAK1/2 at 6 hours post-administration, but the effect was not sustained at the 24-hour time point.[4] This suggests that for continuous target inhibition, a twice-daily (BID) dosing schedule might be necessary, but this must be balanced against the potential for increased toxicity.
Q5: Does this compound cross the blood-brain barrier (BBB)? A5: It is unlikely that this compound has significant blood-brain barrier permeability in mice.[1] Therefore, it may not be suitable for treating intracranial tumors unless specific delivery methods are employed.
Troubleshooting Guide
Issue 1: I am observing high toxicity and animal death, even at published doses.
| Possible Cause | Troubleshooting Steps |
| Dose-limiting toxicity | Doses of 30 mg/kg have been reported as both the MTD and, in some cases, lethal.[4] Doses greater than 45 mg/kg are generally not tolerated.[3] Solution: Immediately reduce the dose. Start with a lower dose, such as 10 mg/kg, and perform a dose-escalation study to find the MTD in your specific model. One study reported cardiac arrhythmias at 10 mg/kg, highlighting model-specific sensitivity.[4] |
| Vehicle toxicity or formulation issue | Improper formulation can lead to poor bioavailability and inconsistent exposure. |
| Acute toxicity from Cmax | Lethality observed 2-4 hours post-dosing suggests toxicity is driven by peak plasma concentration (Cmax).[3][8] |
Issue 2: The compound is not showing significant anti-tumor efficacy in my mouse model.
| Possible Cause | Troubleshooting Steps |
| Insufficient target engagement | The inhibitory effect of this compound can be transient and may not last a full 24 hours.[4] |
| Inconsistent efficacy | Published results show variable efficacy; some models show a response while others have insignificant effects.[3][4] |
| Poor bioavailability | The compound may not be reaching the tumor at sufficient concentrations. |
Issue 3: My this compound solution is precipitating.
| Possible Cause | Troubleshooting Steps |
| Poor solubility | This compound is insoluble in water and has limited solubility in other common solvents.[1] |
| Freeze-thaw cycles | Repeatedly freezing and thawing stock solutions can cause the compound to come out of solution and degrade. |
Data Presentation
Table 1: this compound In Vitro Potency
| Target | Assay Type | Potency (Ki) |
|---|---|---|
| PAK1 | Biochemical | 23.3 nM[1][6] |
| PAK2 | Biochemical | 72.4 nM[1][6] |
| PAK4 | Biochemical | 2.4 µM[6] |
Table 2: Summary of In Vivo Dosage and Outcomes in Mouse Models
| Mouse Model | Dosage and Administration | Outcome |
|---|---|---|
| OVCAR-3 Ovarian Cancer Xenograft | 20 mg/kg, oral, once daily (in combination with Rottlerin) | Significantly reduced mean tumor volume compared to control or single agents.[3] |
| NF2 Genetically Engineered Mouse Model (GEMM) | 30 mg/kg, oral, once daily | Insignificant efficacy; no difference in tumor size or hearing progression compared to vehicle.[4][9] |
| KT21 Tumor Model | 30 mg/kg, oral gavage | Slower tumor growth observed.[1] |
| General Toxicity Note | >45 mg/kg (oral) | Not well tolerated in an ovarian cancer model.[3] |
| General Toxicity Note | 40 mg/kg (oral) | Associated with death within 2-4 hours post-dosing.[3] |
Table 3: this compound Solubility
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble | [1] |
| DMSO | Insoluble (can be improved with warming) | Moisture-absorbing DMSO reduces solubility.[1][6][7] |
| 4-Methylpyridine | 21 mg/mL | [1] |
| DMF | 1 mg/mL | [10] |
| Ethanol | 0.33 mg/mL | [10] |
| 50% PEG300 / 50% Saline | 10 mg/mL | Recommended for in vivo formulation.[5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Oral gavage needles
-
-
Vehicle Preparation:
-
Prepare a 50% PEG300 / 50% Saline vehicle by mixing equal volumes of PEG300 and sterile saline. Warm slightly if necessary to ensure homogeneity.
-
-
This compound Formulation (Example for 20 mg/kg dose):
-
Calculate the required amount of this compound based on the mean body weight of the mice in the cohort and the desired dosing volume (typically 100-200 µL, which is 5-10 mL/kg for a 20g mouse).
-
Calculation Example: For a cohort of 10 mice (avg. weight 20g) at 20 mg/kg with a dosing volume of 100 µL/mouse:
-
Total dose needed: 10 mice * 0.02 kg/mouse * 20 mg/kg = 4 mg
-
Total volume needed: 10 mice * 100 µL/mouse + overage (e.g., 20%) = 1.2 mL
-
Final concentration: 4 mg / 1.2 mL = 3.33 mg/mL
-
-
Weigh the calculated amount of this compound powder into a sterile tube.
-
Add the calculated volume of the 50% PEG300 / 50% Saline vehicle.
-
Vortex or sonicate the mixture until the powder is completely dissolved.[5] Prepare this solution fresh daily.
-
-
Administration:
Protocol 2: Pharmacodynamic Analysis by Western Blot
-
Study Design:
-
Dose a cohort of tumor-bearing mice with a single dose of this compound.
-
Euthanize mice and harvest tumor tissue at predetermined time points (e.g., 0, 2, 6, 12, 24 hours) post-dose. A vehicle-treated group should be used as a control.
-
-
Sample Preparation:
-
Snap-freeze harvested tumors immediately in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-PAK1 (Thr423)/Phospho-PAK2 (Thr402)
-
Total PAK1
-
Phospho-MEK1 (Ser298)[1]
-
Total MEK1
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of target inhibition over time.
-
Mandatory Visualizations
Caption: this compound inhibits Group I PAKs, blocking downstream pro-survival and proliferative signaling.
Caption: A typical experimental workflow for evaluating this compound efficacy and pharmacodynamics in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. optibrium.com [optibrium.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Interpreting unexpected outcomes in FRAX1036 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FRAX1036. Our goal is to help you interpret unexpected experimental outcomes and provide guidance on optimizing your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] By inhibiting these kinases, this compound can modulate key signaling pathways involved in cancer cell proliferation, survival, and motility, such as the MEK/Erk, PI3K/Akt, and Wnt/β-catenin cascades.[3]
Q2: In which cancer types has this compound shown potential efficacy?
A2: Research has indicated potential efficacy of this compound in cancers with PAK1 hyperactivation. This is often observed in cancers with amplification of the PAK1 gene on chromosome 11q13, such as certain types of ovarian and breast cancer.[3][4] Studies have shown that cancer cells with amplified or overexpressed PAK1 are significantly more sensitive to pharmacological inhibition of PAK1.[3]
Q3: What are the known off-target effects or limitations of this compound?
A3: Early FRAX compounds, including this compound, have been reported to have strong adverse inhibition of hERG potassium channels, which can be a concern for cardiotoxicity.[5] Additionally, the compound's permeability may not be ideal, which could affect its bioavailability in some experimental systems.[5]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, studies have shown that this compound can have synergistic effects when used in combination with other agents. For example, it has been shown to sensitize 11q13-amplified ovarian cancer cells to the cytotoxic effects of the PKCδ inhibitor, Rottlerin.[3][4] Combination therapy may also allow for the use of lower, less toxic doses of this compound.[4]
Troubleshooting Unexpected Outcomes
Issue 1: Reduced or No Efficacy in a PAK1-Amplified Cell Line
You are working with a cancer cell line reported to have PAK1 amplification, but you observe minimal or no effect of this compound on cell viability or proliferation.
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or contaminated.
-
Action: Verify the PAK1 amplification status in your specific cell stock using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).
-
-
Drug Concentration and Stability:
-
Action: Perform a dose-response curve with a wider range of concentrations to ensure you are testing within the effective range for your specific cell line. Potent cellular inhibition of group I PAK substrate phosphorylation has been observed at 2.5 to 5 μM concentrations in PAK1-amplified MDA-MB-175 cells.[2]
-
Action: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
-
Activation of Alternative Survival Pathways:
-
Action: Profile your cells for the activation of parallel signaling pathways that could be compensating for PAK1 inhibition. For example, upregulation of other pro-survival pathways might confer resistance.
-
Action: Consider combination therapies. For instance, co-treatment with inhibitors of other pathways, such as the PKCδ inhibitor Rottlerin, has shown synergistic effects.[4]
-
Issue 2: Unexpected Toxicity in an in vivo Model
You are administering this compound to a xenograft mouse model and observing unexpected toxicity or mortality at doses previously reported to be safe.
Possible Causes and Troubleshooting Steps:
-
Dosing and Formulation:
-
Action: Doses greater than 25 mg/kg have been reported to be poorly tolerated, with doses of 40 mg/kg associated with high mortality in mice.[4] Carefully re-evaluate your dosing regimen.
-
Action: The vehicle used for formulation can impact drug solubility and toxicity. Ensure your vehicle is appropriate and well-tolerated by the animals.
-
-
Animal Strain and Health:
-
Action: Different mouse strains can have varying sensitivities to therapeutic compounds. Document the specific strain you are using and consult literature for any known sensitivities.
-
Action: Ensure the overall health of the animals is optimal, as underlying health issues can exacerbate drug toxicity.
-
-
hERG Channel Inhibition:
-
Action: Be aware of the potential for cardiotoxicity due to hERG channel inhibition.[5] While direct monitoring in preclinical models can be challenging, any signs of cardiovascular distress should be noted and investigated.
-
Quantitative Data Summary
| Parameter | Value | Target(s) | Cell Line/System | Reference |
| Ki | 23.3 nM | PAK1 | Biochemical Assay | [2][5] |
| Ki | 72.4 nM | PAK2 | Biochemical Assay | [2] |
| Effective Concentration | 2.5 - 5 µM | Group I PAKs | MDA-MB-175 cells | [2] |
| In vivo Dosing (Tolerated) | 20 mg/kg | PAK1 | OVCAR-3 xenograft | [4] |
| In vivo Dosing (Toxic) | >25 mg/kg | PAK1 | Mouse models | [4] |
Experimental Protocols
Western Blot Analysis of PAK1 Pathway Inhibition
This protocol outlines a general method for assessing the effect of this compound on the phosphorylation of downstream targets of PAK1.
1. Cell Culture and Treatment:
- Plate PAK1-amplified cancer cells (e.g., OVCAR-3 or MDA-MB-175) and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
- Phospho-PAK1 (to assess autophosphorylation)
- Total PAK1
- Phospho-MEK1 (S298)[2]
- Phospho-CRAF (S338)[2]
- Phospho-Erk1/2[4]
- β-actin or GAPDH (as a loading control)
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.
Expected Outcome: Successful treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of PAK1 and its downstream targets like MEK1, CRAF, and Erk1/2, while the total protein levels of these kinases and the loading control should remain unchanged.[2][4]
Visualizations
Caption: this compound inhibits PAK1, blocking downstream signaling to MEK/Erk and β-catenin pathways.
Caption: Troubleshooting workflow for reduced this compound efficacy in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating FRAX1036 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FRAX1036, a potent inhibitor of Group I p21-activated kinases (PAKs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of these PAKs, preventing the phosphorylation of their downstream substrates.[1][3] This subsequently disrupts key cellular signaling pathways involved in cell proliferation, survival, and motility.[4][5]
Q2: What are the known on-target effects of this compound in a cellular context?
Treatment of cancer cells with this compound has been shown to inhibit the phosphorylation of downstream effectors of PAK1.[1] For instance, in PAK1-amplified breast cancer cells, this compound treatment leads to reduced phosphorylation of MEK1 (at Ser298) and CRAF (at Ser338).[1] In ovarian cancer cells, it has been observed to decrease the phosphorylation of c-raf, Mek, and Erk.[3] Ultimately, these on-target effects can lead to apoptosis in sensitive cancer cell lines.[1]
Q3: Are there any known off-target effects of this compound?
While this compound is considered a selective inhibitor for Group I PAKs, the possibility of off-target effects, common with many kinase inhibitors, should be considered.[6] Specific, comprehensively documented off-target kinases for this compound are not extensively detailed in the provided search results. However, the general approach to identifying such effects involves screening against a broad panel of kinases.[7] Researchers should empirically determine potential off-targets in their specific experimental system.
Q4: How can I identify potential off-target effects of this compound in my experiments?
Identifying off-target effects is a critical step in kinase inhibitor profiling.[7] A common strategy is to perform kinome-wide screening using commercially available services. This involves testing this compound against a large panel of purified kinases to identify any unintended interactions.[6] Cellularly, techniques like phospho-proteomics can provide a broader view of signaling changes that are not directly downstream of PAK1/2/3, suggesting potential off-target activities.[8]
Q5: How can I mitigate potential off-target effects of this compound?
There are several strategies to mitigate off-target effects:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ combination therapies: Using this compound in combination with other therapeutic agents may allow for lower, more specific doses of each compound, thereby reducing the likelihood of off-target effects.[3][5] For example, combining this compound with Rottlerin has been shown to have synergistic effects in ovarian cancer cells, potentially allowing for reduced dosages.[3][4]
-
Use control compounds: Include structurally related but inactive compounds as negative controls to distinguish specific from non-specific effects.
-
Validate findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down PAK1, PAK2, or PAK3 and compare the phenotype to that observed with this compound treatment. This can help confirm that the observed effects are due to inhibition of the intended target.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of downstream signaling.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Potent cellular inhibition of PAK1 substrates has been observed at concentrations between 2.5 to 5 µM in PAK1-amplified MDA-MB-175 cells.[1] However, the IC50 can vary between cell lines.[9]
-
-
Possible Cause 2: Poor compound stability or solubility.
-
Solution: Ensure proper storage of this compound and prepare fresh solutions for each experiment. Confirm the solubility of the compound in your chosen solvent and cell culture medium.
-
-
Possible Cause 3: Cell line is not dependent on Group I PAK signaling.
Problem 2: Observed cellular phenotype does not match expected on-target effects.
-
Possible Cause 1: Off-target effects.
-
Solution: As detailed in the FAQs, perform experiments to identify potential off-target effects. This could involve a kinase screen or comparing the pharmacological data with genetic knockdown of the intended targets.
-
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Solution: Inhibition of one pathway can sometimes lead to the activation of alternative survival pathways.[11] Use techniques like Western blotting or phospho-proteomics to investigate the activation status of other relevant signaling pathways upon this compound treatment.
-
Problem 3: In vivo toxicity or lack of efficacy.
-
Possible Cause 1: Poor pharmacokinetic properties.
-
Possible Cause 2: Unfavorable dosing schedule or concentration.
-
Possible Cause 3: On-target toxicity in normal tissues.
-
Solution: Group I PAKs have important physiological functions. Consider tissue-specific delivery methods or combination therapies to reduce the required dose and minimize systemic toxicity.[3]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Potency (Ki) | Cell Line | Observed Cellular Effect Concentration | Reference |
| PAK1 | Biochemical | 23.3 nM | MDA-MB-175 | 2.5 - 5 µM (inhibition of substrate phosphorylation) | [1] |
| PAK2 | Biochemical | 72.4 nM | N/A | N/A | [1] |
Table 2: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MS02 | Murine Schwannoma | 162 nM | [9] |
| HEI-193 | Human Schwannoma | 1.6 µM | [9] |
Key Experimental Protocols
1. Western Blot Analysis of Downstream PAK1 Signaling
-
Objective: To assess the on-target activity of this compound by measuring the phosphorylation status of downstream effectors.
-
Methodology:
-
Seed cells (e.g., MDA-MB-175 or OVCAR-3) in appropriate culture vessels and allow them to adhere.[1][3]
-
Treat cells with a range of this compound concentrations (e.g., 0-10 µM) for a specified time (e.g., 24 hours).[1][2]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of PAK1 substrates (e.g., p-MEK1 (S298), total MEK1, p-CRAF (S338), total CRAF, p-ERK, total ERK).[1][3]
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
2. Kinase Profiling for Off-Target Identification
-
Objective: To identify unintended kinase targets of this compound.
-
Methodology:
-
Outsource kinome screening to a commercial provider (e.g., Reaction Biology, Eurofins).
-
Provide a high-purity sample of this compound at a specified concentration (typically 1-10 µM).
-
The compound will be screened against a panel of hundreds of purified protein kinases.[7]
-
The output will typically be the percent inhibition of each kinase at the tested concentration.
-
Follow up on significant "hits" by determining the IC50 or Ki for the off-target kinases.
-
Visualizations
Caption: this compound inhibits PAK1/2, blocking downstream signaling.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
FRAX1036 Technical Support Center: Overcoming Aqueous Insolubility
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) regarding the solubility challenges of FRAX1036, a potent p21-activated kinase (PAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs).[1][2] PAKs are key effectors for the small GTPases Rac and Cdc42, and they regulate critical cancer-relevant signaling pathways, including the Mek/Erk, PI3K/Akt, and Wnt/β-catenin cascades.[3][4][5] this compound specifically inhibits PAK1 and PAK2 with high biochemical potency (Ki values of 23.3 nM and 72.4 nM, respectively), making it a valuable tool for cancer research, particularly in tumors with PAK1 gene amplification.[1][4][6]
Q2: What are the known solubility properties of this compound?
This compound is characterized by its poor solubility in aqueous solutions. It is listed as insoluble in water.[1] Successful solubilization requires the use of organic solvents or specific formulation strategies. The table below summarizes its solubility in various solvents.
| Solvent | Solubility | Conditions / Notes | Citation |
| Water | Insoluble | - | [1] |
| DMSO | ~5.3 mg/mL (10.23 mM) | Warming may be required. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [6][7] |
| Ethanol | ~0.33 mg/mL | - | [8] |
| DMF | ~1 mg/mL | - | [8] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | - | [8] |
| 20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer (pH 3.0) | Formulation for 30 mg/kg dose | Used for in vivo oral gavage experiments in mice. | [9] |
Q3: My this compound powder will not dissolve. What is the recommended procedure for preparing a stock solution?
The primary challenge with this compound is its hydrophobicity. A stock solution should first be prepared in an appropriate organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.
Key Recommendations:
-
Use High-Quality, Anhydrous DMSO: this compound solubility in DMSO can be compromised if the solvent has absorbed moisture.[1] Always use fresh, research-grade anhydrous DMSO from an unopened bottle or a properly stored container.
-
Warming and Sonication: Gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in the dissolution process.[10]
-
Concentration: Aim to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your final experimental system.[11]
Refer to the Experimental Protocols section below for a detailed step-by-step guide.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent precipitates when introduced to an aqueous environment.
Troubleshooting Steps:
-
Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid cellular toxicity.[12] Ensure your dilution scheme adheres to this limit.
-
Perform Stepwise Dilutions: Avoid adding the concentrated DMSO stock directly into your final large volume of media. Instead, perform one or more intermediate dilution steps in your media or buffer.[12]
-
Ensure Rapid Mixing: When adding the compound to the aqueous solution, vortex or pipette vigorously to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.
-
Reduce Final Compound Concentration: The insolubility may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Consider testing a lower concentration. In vitro experiments have shown potent cellular inhibition at concentrations between 2.5 to 5 µM.[1]
-
Use a Carrier Protein: In some cases, adding a small amount of protein like bovine serum albumin (BSA) to the buffer can help stabilize hydrophobic compounds.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. glpbio.com [glpbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Navigating Cell Viability Assays with FRAX1036: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FRAX1036, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), in cell viability and proliferation assays. Designed for scientists and drug development professionals, this resource offers detailed protocols, data interpretation support, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets Group I p21-activated kinases (PAKs), namely PAK1 and PAK2.[1] It functions by binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates.[2] This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and cytoskeletal organization.[3][4]
Q2: Which signaling pathways are affected by this compound?
This compound primarily impacts signaling cascades downstream of PAK1 and PAK2. These include the RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the AKT pathway, a key regulator of cell survival.[3][5] It can also influence the Wnt/β-catenin signaling pathway.[3][4] By inhibiting these pathways, this compound can lead to decreased cell viability and, in some cases, induce apoptosis.[1][2]
Q3: What are the typical IC50 values for this compound in cell viability assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay duration. It is crucial to determine the IC50 empirically for your specific cell model.
| Cell Line | Cancer Type | Assay Duration | IC50 Value |
| MS02 (murine Schwann cells) | Schwannoma | 72 hours | 162 nM[5] |
| HEI-193 (human Schwann cells) | Schwannoma | 72 hours | 1.6 µM[5] |
| KT21 | Meningioma | 72 hours | ~2 µM[6] |
| Ben-Men-1 | Meningioma | 72 hours | ~2 µM[6] |
| OVCAR-3 | Ovarian Cancer | 72 hours | Not specified, but cytotoxic effects observed at 3 µM[3][4] |
| MDA-MB-175 | Breast Cancer | Not specified | Potent inhibition of downstream targets at 2.5-5 µM[1] |
Q4: Can this compound be used in combination with other inhibitors?
Yes, studies have shown that combining this compound with other targeted therapies can enhance its anti-proliferative effects. For instance, in 11q13-amplified ovarian cancer cells, combining this compound with the PKCδ inhibitor Rottlerin resulted in a significantly greater cytotoxic effect than either agent alone.[3][4] This suggests that combination therapies may allow for the use of lower, less toxic concentrations of this compound.
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in cell viability with this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations and extend the incubation time (e.g., 48, 72, or 96 hours) to determine the optimal conditions for your cell line.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Your cell line may not be dependent on PAK1/2 signaling for survival. Confirm the expression and activation of PAK1 and PAK2 in your cells via Western blot. Consider using a positive control cell line known to be sensitive to this compound, such as those with PAK1 amplification.[2]
-
-
Possible Cause 3: Drug Inactivity.
-
Solution: Ensure proper storage and handling of the this compound compound. To verify its activity, test its effect on the phosphorylation of known downstream targets of PAK1, such as MEK1 (at Ser298) or c-Raf (at Ser338), using Western blot analysis.[1] A reduction in the phosphorylation of these targets indicates that the inhibitor is active.
-
Problem 2: I am observing high cytotoxicity even at low concentrations of this compound.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While this compound is selective for Group I PAKs, high concentrations may lead to off-target effects. Lower the concentration range in your experiments. To confirm that the observed cytotoxicity is due to PAK inhibition, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector.
-
-
Possible Cause 2: Cytostatic vs. Cytotoxic Effects.
-
Solution: In some cell lines, this compound may have a more cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) effect.[5] Use an assay that distinguishes between these two outcomes, such as Annexin V/PI staining for apoptosis in conjunction with a proliferation assay like CFSE or BrdU incorporation.
-
Problem 3: The effect of this compound on downstream signaling (e.g., p-ERK) is inconsistent with the observed effect on cell viability.
-
Possible Cause 1: Pathway Redundancy or Crosstalk.
-
Solution: Cells can compensate for the inhibition of one signaling pathway by activating alternative pathways. In some cell lines, this compound potently inhibits PAK1 autophosphorylation but has a minimal effect on ERK1/2 phosphorylation.[5] This suggests that other pathways may be predominantly driving ERK activation in that specific context. It is important to probe multiple downstream effectors of PAK signaling (e.g., AKT, β-catenin) to get a comprehensive understanding of the inhibitor's impact.
-
-
Possible Cause 2: Temporal Dynamics of Signaling.
-
Solution: The inhibition of signaling pathways can be transient. Analyze the phosphorylation status of downstream targets at different time points after this compound treatment (e.g., 1, 6, 24 hours) to capture the dynamic response.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Downstream Signaling
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PAK1, MEK1, ERK1/2, and AKT.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of FRAX1036 and Other PAK1 Inhibitors for Researchers
This guide provides a detailed comparison of FRAX1036 with other prominent p21-activated kinase 1 (PAK1) inhibitors, including NVS-PAK1-1, PF-3758309, and G-5555. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to PAK1 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, motility, and cytoskeletal dynamics.[1] Dysregulation of PAK signaling, particularly PAK1, is implicated in various cancers, making it an attractive target for therapeutic intervention.[2] PAK inhibitors can be broadly categorized into ATP-competitive and allosteric inhibitors, each with distinct mechanisms of action and selectivity profiles.[3]
Comparative Analysis of PAK1 Inhibitors
This section details the biochemical potency, selectivity, and cellular activity of this compound and its counterparts.
Biochemical Potency and Selectivity
The in vitro inhibitory activities of this compound, NVS-PAK1-1, PF-3758309, and G-5555 against various PAK isoforms and other kinases are summarized in the tables below. This data is crucial for understanding the specificity and potential off-target effects of these compounds.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Kd (nM) | Mechanism of Action |
| This compound | PAK1 | 23.3[4] | 179 (pMEK)[5] | - | ATP-competitive |
| PAK2 | 72.4[4] | - | - | ||
| PAK4 | 2,400[5] | - | - | ||
| NVS-PAK1-1 | PAK1 | - | 5[6] | 7[7] | Allosteric |
| PAK2 | - | 270 (dephosphorylated), 720 (phosphorylated)[7] | 400 | ||
| PF-3758309 | PAK1 | 13.7[8] | 13.7[9] | - | ATP-competitive |
| PAK2 | - | 190[9] | - | ||
| PAK3 | - | 99[9] | - | ||
| PAK4 | 18.7[8] | 18.7[9] | 2.7[10] | ||
| PAK5 | - | 18.1[9] | - | ||
| PAK6 | - | 17.1[9] | - | ||
| G-5555 | PAK1 | 3.7[11] | 69 (pMEK) | - | ATP-competitive |
| PAK2 | 11[11] | 11[11] | - | ||
| SIK2 | - | 9[11] | - | ||
| KHS1 | - | 10[11] | - | ||
| MST4 | - | 20[11] | - | ||
| YSK1 | - | 34[11] | - | ||
| MST3 | - | 43[11] | - | ||
| Lck | - | 52[11] | - |
Cellular Activity and Potency
The effectiveness of these inhibitors in a cellular context is critical for their therapeutic potential. The following table summarizes their activity in various cancer cell lines.
| Inhibitor | Cell Line | Assay | EC50 / IC50 |
| This compound | MS02 (murine Schwannoma) | Proliferation | 162 nM[12] |
| HEI-193 (human Schwannoma) | Proliferation | 1.6 µM[12] | |
| MDA-MB-175 (Breast Cancer) | pMEK1-S298 Inhibition | 2.5 - 5 µM[4] | |
| NVS-PAK1-1 | Su86.86 (Pancreatic Cancer) | Proliferation | 2 µM[7] |
| Su86.86 with shPAK2 | Proliferation | 0.21 µM[7] | |
| MS02 (murine Schwannoma) | Proliferation | 4.7 µM[12][13] | |
| HEI-193 (human Schwannoma) | Proliferation | 6.2 µM[12][13] | |
| PF-3758309 | HCT116 (Colon Carcinoma) | Anchorage-independent growth | 0.24 nM[14] |
| Panel of 20 tumor cell lines | Anchorage-independent growth | Average 4.7 nM[10][14] | |
| A549 (Lung Cancer) | Proliferation | 20 nM[14] | |
| A549 (Lung Cancer) | Anchorage-independent growth | 27 nM[14] | |
| HCT116 (Colon Carcinoma) | pGEF-H1 Inhibition | 1.3 nM[10][14] | |
| G-5555 | PAK-amplified breast cancer cell lines | Growth inhibition | Significantly greater than in non-amplified lines[11][15] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for evaluation.
PAK1 Signaling Pathway
PAK1 is a central node in several signaling cascades that regulate cell growth, survival, and motility. Upon activation by small GTPases like Rac and Cdc42, PAK1 phosphorylates a multitude of downstream substrates.
Experimental Workflow: Kinase Inhibition Assay
Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on its target enzyme.
Experimental Workflow: Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits for measuring kinase activity.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the purified PAK1 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase buffer with a constant percentage of DMSO.
-
-
Assay Procedure :
-
Add the diluted inhibitor or vehicle control to the wells of a microplate.
-
Add the diluted PAK1 enzyme to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation (MTT) Assay
This protocol provides a general framework for assessing the effect of PAK1 inhibitors on cancer cell proliferation.
-
Cell Culture and Seeding :
-
Culture cancer cells of interest in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of the PAK1 inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation :
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Assay :
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[16]
-
Western Blotting for Phosphorylated MEK1 (Ser298)
This protocol is used to assess the inhibition of PAK1 activity in cells by measuring the phosphorylation of its downstream substrate, MEK1.
-
Cell Lysis :
-
Plate and treat cells with the PAK1 inhibitor as described for the proliferation assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MEK1 at serine 298 (p-MEK1 S298).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection :
Conclusion
The choice of a PAK1 inhibitor for research or therapeutic development depends on the specific requirements of the study, including the desired selectivity profile, cellular potency, and mechanism of action. This compound and G-5555 are potent, selective inhibitors of group I PAKs. NVS-PAK1-1 offers a unique allosteric mechanism with high selectivity for PAK1 over PAK2. PF-3758309 is a pan-PAK inhibitor with broad activity against multiple PAK isoforms. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. optibrium.com [optibrium.com]
- 6. selleckchem.com [selleckchem.com]
- 7. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 18. antibodiesinc.com [antibodiesinc.com]
FRAX1036 vs. FRAX597: A Comparative Analysis of Group I PAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Group I p21-activated kinases (PAKs), FRAX1036 and FRAX597. This document synthesizes available preclinical data to offer an objective comparison of their biochemical potency, selectivity, and cellular activity, supported by detailed experimental methodologies.
Introduction to Group I PAKs and Their Inhibition
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases Rac and Cdc42.[1][2] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3, which are implicated in a variety of cellular processes including cytoskeletal dynamics, cell proliferation, and survival.[1][2] Dysregulation of Group I PAK signaling is associated with numerous pathologies, including cancer, making them attractive therapeutic targets.[1] this compound and FRAX597 are both ATP-competitive inhibitors that target Group I PAKs.[3]
Biochemical Potency and Selectivity
Both this compound and FRAX597 demonstrate high potency against Group I PAK isoforms. The available data on their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are summarized below. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in assay conditions.
| Compound | Target | Biochemical Potency (Kᵢ) | Biochemical Potency (IC₅₀) | Selectivity Notes |
| This compound | PAK1 | 23.3 nM[4][5] | - | Potent and selective for Group I PAKs.[4][5] |
| PAK2 | 72.4 nM[4][5] | - | ||
| PAK4 | 2.4 µM[6] | >10 µM[7] | Significantly less active against Group II PAKs.[6][7] | |
| FRAX597 | PAK1 | - | 8 nM[8] | Potent, ATP-competitive inhibitor of Group I PAKs.[8] |
| PAK2 | - | 13 nM[8] | Shows significant isoform selectivity within the PAK family, targeting only group I PAKs. | |
| PAK3 | - | 19 nM[8] | ||
| PAK4 | - | >10 µM | Minimal inhibitory activity towards Group II PAKs. |
Cellular Activity
In cellular assays, both compounds have been shown to inhibit the phosphorylation of downstream PAK substrates and affect cell proliferation.
| Compound | Cell Line | Effect | Potency (IC₅₀) |
| This compound | MDA-MB-175 (PAK1-amplified) | Inhibition of MEK1-S298 and CRAF-S338 phosphorylation | 2.5 to 5 µM[4] |
| OVCAR-3 | Upregulation of p53 and p21, downregulation of cyclin B1 | - | |
| MS02 (Merlin-deficient murine Schwann cells) | Reduced proliferation | 162 nM[9] | |
| HEI-193 (Merlin-deficient human Schwann cells) | Reduced proliferation | 1.6 µM[9] | |
| FRAX597 | Nf2-null SC4 Schwann cells | Impaired cellular proliferation | - |
Signaling Pathway Modulated by this compound and FRAX597
This compound and FRAX597, as inhibitors of Group I PAKs, modulate signaling pathways downstream of Rac/Cdc42. Their primary mechanism involves blocking the kinase activity of PAK1, PAK2, and PAK3, thereby preventing the phosphorylation of their numerous substrates. This intervention can impact multiple downstream cascades, including the MAPK and AKT pathways, which are crucial for cell proliferation and survival.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These represent typical protocols and may be subject to minor modifications in specific studies.
Biochemical Kinase Assays (IC₅₀/Kᵢ Determination)
Objective: To determine the in vitro potency of inhibitors against purified PAK enzymes.
Common Methodologies:
-
LanthaScreen™ Kinase Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.
-
Z'-LYTE® Kinase Assay: Another FRET-based assay that measures kinase activity by monitoring the differential sensitivity of phosphorylated and non-phosphorylated peptides to a protease.
General Protocol (using a FRET-based assay as an example):
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).
-
Serially dilute the test compounds (this compound or FRAX597) in DMSO, followed by dilution in the kinase buffer to the desired final concentrations.
-
Prepare a solution of the purified PAK enzyme in kinase buffer.
-
Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor solution.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a development reagent containing a detection antibody (e.g., a terbium-labeled anti-phospho-substrate antibody).
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation if the ATP concentration and its Kₘ are known.
-
Cellular Western Blot for PAK Phosphorylation
Objective: To assess the ability of inhibitors to block PAK autophosphorylation or the phosphorylation of its downstream substrates in a cellular context.
General Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-175 or Nf2-null Schwann cells) in appropriate culture dishes and grow to a suitable confluency.
-
Treat the cells with increasing concentrations of this compound or FRAX597 for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and heating.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PAK substrate (e.g., anti-phospho-PAK1/2) or a downstream target (e.g., anti-phospho-MEK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., actin or GAPDH).
-
Conclusion
Both this compound and FRAX597 are potent and selective inhibitors of Group I PAKs with demonstrated activity in biochemical and cellular assays. FRAX597 has been extensively characterized in the context of Neurofibromatosis Type 2 (NF2), while this compound has shown promise in various cancer cell lines, including those with PAK1 amplification. The choice between these inhibitors for a specific research application may depend on the desired potency against specific PAK isoforms, the cellular context being investigated, and other pharmacokinetic and pharmacodynamic properties that may be relevant for in vivo studies. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Efficacy of PAK1 Inhibitors: FRAX1036 vs. NVS-PAK1-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent p21-activated kinase 1 (PAK1) inhibitors: FRAX1036 and NVS-PAK1-1. The objective is to offer a clear perspective on their respective potencies, selectivities, and cellular efficacies, supported by experimental data to aid in the selection of the most suitable tool compound for preclinical research.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical regulators of cell motility, proliferation, and survival.[1] The six members of the PAK family are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] PAK1, in particular, is a well-validated therapeutic target in oncology, with its overexpression or hyperactivation implicated in numerous cancers, including breast, ovarian, and pancreatic cancer.[2][3] Both this compound and NVS-PAK1-1 are small molecule inhibitors targeting PAK1, but they exhibit distinct biochemical profiles and mechanisms of action.
This compound is a potent ATP-competitive inhibitor that targets Group I PAKs.[4][5] In contrast, NVS-PAK1-1 is a highly selective, allosteric inhibitor of PAK1.[6][7] This fundamental difference in their interaction with the kinase domain contributes to their distinct selectivity and potency profiles.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and NVS-PAK1-1 against PAK isoforms.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | Potency (Ki) | Potency (IC50) | Reference |
| This compound | PAK1 | Z'-LYTE™ | 23.3 nM | - | [5] |
| PAK2 | Z'-LYTE™ | 72.4 nM | - | [5] | |
| PAK4 | Z'-LYTE™ | 2.4 µM | - | [5] | |
| NVS-PAK1-1 | dephosphorylated PAK1 | Caliper Assay | - | 5 nM | [1] |
| phosphorylated PAK1 | Caliper Assay | - | 6 nM | [1] | |
| dephosphorylated PAK2 | Caliper Assay | - | 270 nM | [1] | |
| phosphorylated PAK2 | Caliper Assay | - | 720 nM | [1] |
Table 2: In Vitro Kinase Binding Affinity
| Compound | Target | Assay Type | Affinity (Kd) | Reference |
| NVS-PAK1-1 | PAK1 | DiscoverX | 7 nM | [1] |
| PAK2 | DiscoverX | 400 nM | [8] |
Table 3: Cellular Efficacy
| Compound | Cell Line | Assay | Potency (IC50 / EC50) | Reference |
| This compound | MS02 (murine Schwann cells) | Proliferation Assay (72h) | 162 nM | [9] |
| HEI-193 (human schwannoma cells) | Proliferation Assay (72h) | 1.6 µM | [9] | |
| OVCAR-3 (ovarian cancer) | Proliferation Assay (3d) | 3 µM | [3] | |
| OV-90 (ovarian cancer) | Proliferation Assay (3d) | 6 µM | [3] | |
| NVS-PAK1-1 | Su86.86 (pancreatic duct carcinoma) | Proliferation Assay (5d) | 2 µM | [1] |
| Su86.86 (with shPAK2) | Proliferation Assay | 0.21 µM | [1] | |
| MS02 (murine Schwann cells) | Proliferation Assay (72h) | 4.7 µM | [4] | |
| HEI-193 (human schwannoma cells) | Proliferation Assay (72h) | 6.2 µM | [4] | |
| MCF7 (breast cancer) | Proliferation Assay (96h) | 11.8 µM | [10] | |
| OVCAR3 (ovarian cancer) | Proliferation Assay (96h) | 8.9 µM | [10] |
Signaling Pathway Inhibition
Both this compound and NVS-PAK1-1 inhibit the downstream signaling cascades regulated by PAK1. A primary pathway affected is the MAPK/ERK pathway, where PAK1 can phosphorylate and activate RAF-1 and MEK1.[1][3] Inhibition of PAK1 by either compound leads to a reduction in the phosphorylation of downstream effectors like MEK1 and ERK.[1][2]
Caption: PAK1 signaling pathway and points of inhibition.
Experimental Workflows
The following diagrams illustrate typical workflows for assessing the efficacy of PAK1 inhibitors.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Workflow for cellular proliferation assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Caliper Assay)
This protocol is adapted from the methodology described for NVS-PAK1-1.[7]
-
Compound Preparation: Serially dilute the test compounds (this compound or NVS-PAK1-1) in 100% DMSO.
-
Assay Plate Preparation: Dispense 50 nL of the diluted compound solutions into a 384-well microtiter plate.
-
Enzyme Addition: Add 4.5 µL of the recombinant PAK1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 60 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 4.5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 16 µL of a stop solution to each well to terminate the reaction.
-
Detection: Analyze the plate on a Caliper LC3000 workstation. The instrument measures the mobility shift of the fluorescently labeled peptide substrate upon phosphorylation.
-
Data Analysis: Convert the raw data to percent inhibition relative to DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistical curve.
Cellular Proliferation Assay (MTT Assay)
This is a general protocol for assessing the effect of inhibitors on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound or NVS-PAK1-1. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and calculate the EC50 values using a non-linear regression model.
Western Blotting for Phospho-MEK Inhibition
This protocol is used to confirm the on-target effect of the inhibitors in a cellular context.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or NVS-PAK1-1 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK (Ser298), total MEK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MEK.
Summary and Conclusion
Both this compound and NVS-PAK1-1 are valuable chemical probes for studying the function of PAK1.
-
NVS-PAK1-1 stands out for its exceptional selectivity for PAK1 over PAK2, which is attributed to its allosteric mechanism of inhibition.[10][11] This high selectivity makes it a superior tool for dissecting the specific roles of PAK1 in cellular processes, particularly in contexts where off-target effects on PAK2 could be a concern. However, it has been noted to have a short in vivo half-life.[10]
-
This compound is a potent Group I PAK inhibitor, with good activity against both PAK1 and PAK2.[5] While less selective than NVS-PAK1-1, it has demonstrated efficacy in various in vitro and in vivo cancer models.[3][12] Its broader activity profile may be advantageous in situations where the inhibition of multiple Group I PAKs is desired.
The choice between this compound and NVS-PAK1-1 will ultimately depend on the specific research question. For studies requiring precise inhibition of PAK1 with minimal confounding effects from PAK2 inhibition, NVS-PAK1-1 is the preferred compound. For broader inhibition of Group I PAKs or when a different chemical scaffold is desired, this compound remains a relevant and potent tool. The data and protocols presented in this guide are intended to facilitate an informed decision for researchers in the field of kinase signaling and drug discovery.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
FRAX1036: A Comparative Guide to its Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p21-activated kinase (PAK) inhibitor, FRAX1036, with other commonly used PAK inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their specific experimental needs. The data is supported by experimental details to ensure reproducibility and accurate interpretation of the findings.
Introduction to PAK Inhibition
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling has been implicated in numerous diseases, most notably in cancer, making them attractive targets for therapeutic intervention.
This compound is a potent inhibitor of Group I PAKs. Understanding its selectivity and cross-reactivity profile is paramount for the accurate interpretation of experimental results and for the advancement of PAK-targeted drug discovery programs.
Comparative Selectivity of PAK Inhibitors
The following table summarizes the biochemical potency of this compound and other frequently used PAK inhibitors against various kinases. This data, derived from in vitro kinase assays, provides a quantitative comparison of their selectivity profiles.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Kinase Panel Screening Highlights |
| This compound | PAK1 | 23.3 [1][2] | Highly selective against PAK4 (Ki = 2.4 µM)[1][2][3]. A screen against 247 purified kinases showed that at 1 µM, this compound inhibits a limited number of off-target kinases[2]. | |
| PAK2 | 72.4 [1][2][3] | |||
| PAK4 | 2400 [2][3] | |||
| FRAX597 | PAK1 | 8[4] | Potent inhibitor of Group I PAKs[4]. At 100 nM, it showed significant inhibition of YES1, RET, CSF1R, and TEK[5]. | |
| PAK2 | 13[4] | |||
| PAK3 | 19[4] | |||
| PAK4 | >10,000[6] | |||
| G-5555 | PAK1 | 3.7[3][7] | Excellent kinase selectivity; in a panel of 235 kinases, only eight (in addition to PAK1) showed >70% inhibition[3][8]. | |
| PAK2 | 11[3][7] | 11[3] | ||
| KHS1 | 10[3] | |||
| SIK2 | 9[3] | |||
| MST3 | 43[3] | |||
| MST4 | 20[3] | |||
| YSK1 | 34[3] | |||
| Lck | 52[3] | |||
| PF-3758309 | PAK1 | 13.7[4] | Potent inhibitor of all PAK family members[9]. Also inhibits other kinases, including several from the SRC family[2]. | |
| PAK2 | 190[10] | |||
| PAK3 | 99[10] | |||
| PAK4 | 18.7 | |||
| PAK5 | 18.1 | |||
| PAK6 | 17.1 | |||
| IPA-3 | PAK1 | 2500[11] | Selective, non-ATP competitive inhibitor of Group I PAKs. It shows no inhibition of Group II PAKs (PAK4-6)[11][12]. |
Signaling Pathway of PAK1
The following diagram illustrates the central role of PAK1 in cellular signaling cascades. Understanding this pathway provides context for the functional consequences of PAK1 inhibition by molecules like this compound.
Experimental Protocols
Accurate assessment of inhibitor selectivity and potency relies on robust and well-defined experimental protocols. Below are outlines of key assays used to characterize PAK inhibitors.
Biochemical Kinase Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method commonly used to measure kinase activity and inhibition.
Principle: This assay utilizes a synthetic peptide substrate labeled with two different fluorophores (a donor and an acceptor). When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. In the absence of phosphorylation, the protease cleaves the peptide, separating the fluorophores and disrupting FRET. The ratio of the two fluorescence emissions is used to determine the extent of phosphorylation and, consequently, the kinase activity.
General Protocol:
-
Kinase Reaction: Recombinant PAK1 enzyme is incubated with the FRET-peptide substrate and ATP in a buffered solution. The inhibitor of interest (e.g., this compound) is added at various concentrations.
-
Development Reaction: A development reagent containing a site-specific protease is added to the reaction mixture.
-
Signal Detection: The fluorescence is read on a microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The ratio of donor to acceptor emission is calculated. The percentage of inhibition is determined by comparing the signal from wells containing the inhibitor to control wells (with and without kinase). IC50 values are then calculated from the dose-response curves.
Cellular Assay for PAK1 Substrate Phosphorylation
This type of assay measures the ability of an inhibitor to block the phosphorylation of a known PAK1 substrate within a cellular context.
Principle: Cells are treated with the PAK inhibitor, and the phosphorylation status of a downstream PAK1 substrate (e.g., MEK1 at Ser298 or CRAF at Ser338) is assessed, typically by Western blotting.
General Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., one with amplified PAK1) is cultured to a desired confluency. The cells are then treated with varying concentrations of the PAK inhibitor for a specified duration.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the PAK1 substrate.
-
A corresponding primary antibody for the total (phosphorylated and unphosphorylated) substrate protein is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total substrate and/or a housekeeping protein. This allows for the determination of the inhibitor's effect on PAK1 activity in a cellular environment.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the selectivity and cellular activity of a PAK inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of Group I PAKs, demonstrating significant selectivity over PAK4 and a favorable profile in broader kinase screens. When compared to other PAK inhibitors, this compound offers a valuable tool for specifically probing the function of Group I PAKs. However, as with any small molecule inhibitor, researchers should carefully consider its full selectivity profile in the context of their specific cellular models and experimental questions. The data and protocols provided in this guide are intended to facilitate this critical evaluation and promote the rigorous and reproducible investigation of PAK signaling.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Comparative Guide to FRAX1036: A Pan-Group A PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results obtained with FRAX1036, a potent pan-Group A p21-activated kinase (PAK) inhibitor, and its alternatives. The information is presented to aid in the objective evaluation of its performance and potential applications in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that targets Group A PAKs, specifically PAK1 and PAK2.[1] These kinases are crucial nodes in various signaling pathways that regulate cell proliferation, survival, and motility.[2][3][4] Dysregulation of PAK signaling is implicated in several cancers, including neurofibromatosis type 2 (NF2) and ovarian cancer, making it a compelling target for therapeutic intervention.[2] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PAK1 and PAK2 and preventing their downstream signaling activities.
Mechanism of Action and Signaling Pathway
This compound inhibits the autophosphorylation of PAK1 and PAK2, which is a critical step in their activation. This inhibition leads to the downstream suppression of several pro-oncogenic signaling cascades, including the RAF/MEK/ERK, Wnt/β-catenin, and PI3K/Akt pathways.[2][3] By blocking these pathways, this compound can induce apoptosis and inhibit the proliferation of cancer cells.[1]
Figure 1: this compound Signaling Pathway Inhibition.
Performance Comparison
This section provides a comparative overview of this compound and other notable PAK inhibitors, including NVS-PAK1-1, G-5555, and the multi-kinase inhibitor Rottlerin.
Quantitative Performance Data
The following tables summarize the in vitro potency of these inhibitors.
Table 1: Inhibitor Potency (Ki) Against PAK Isoforms
| Inhibitor | Target | Ki (nM) |
| This compound | PAK1 | 23.3[1] |
| PAK2 | 72.4[1] | |
| G-5555 | PAK1 | 3.7 |
| PAK2 | 11 |
Table 2: Cellular Potency (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 |
| This compound | MS02 (murine Schwannoma) | Neurofibromatosis Type 2 | 162 nM |
| HEI-193 (human Schwannoma) | Neurofibromatosis Type 2 | 1.6 µM | |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but used at 3 µM for synergy studies. | |
| NVS-PAK1-1 | MS02 (murine Schwannoma) | Neurofibromatosis Type 2 | 4.7 µM |
| HEI-193 (human Schwannoma) | Neurofibromatosis Type 2 | 6.2 µM | |
| Rottlerin | OVCAR-3 | Ovarian Cancer | 3 µM |
| OV-90 | Ovarian Cancer | 6 µM |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes based on available literature.
Qualitative Comparison
-
This compound has demonstrated potent inhibition of Group A PAKs and has shown efficacy in reducing the proliferation of Merlin-deficient Schwann cells and ovarian cancer cells.[2] However, its in vivo efficacy in some models was found to be transient.
-
NVS-PAK1-1 is a highly selective allosteric inhibitor of PAK1, with approximately 100-fold greater selectivity for PAK1 over PAK2. While its IC50 values are higher than those of this compound in the tested Schwannoma cell lines, it exhibits a more cytostatic rather than cytotoxic effect.
-
G-5555 is another potent pan-Group A PAK inhibitor that has shown significant growth inhibitory activity, particularly in PAK1-amplified breast cancer cell lines.
-
Rottlerin is a multi-kinase inhibitor that has been shown to synergize with this compound in inhibiting the proliferation of ovarian cancer cells and reducing tumor growth in vivo.[2] Its mechanism is complex and not limited to PAK inhibition.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of this compound.
Western Blot Analysis
This technique is used to detect changes in protein levels and phosphorylation states, providing insights into the inhibitor's effect on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-PAK1, total PAK1, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (Alamar Blue)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for a further 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence or absorbance of the wells using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., OVCAR-3) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20-30 mg/kg, daily via oral gavage) and a vehicle control to the respective groups.[2]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Experimental Workflows
The following diagrams illustrate typical workflows for in vitro and in vivo studies of this compound.
Figure 2: In Vitro Experimental Workflow for this compound.
Figure 3: In Vivo Experimental Workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of Group A PAKs in various cellular processes and diseases. Its potent inhibitory activity makes it a strong candidate for further preclinical and potentially clinical development. However, its in vivo durability and potential off-target effects warrant further investigation. Comparison with more selective inhibitors like NVS-PAK1-1 and combination studies with other agents like Rottlerin provide important insights for designing effective therapeutic strategies. This guide serves as a starting point for researchers to critically evaluate the existing data and design future experiments to fully elucidate the therapeutic potential of this compound.
References
- 1. Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
FRAX1036: A Comparative Guide to a Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the on-target effects of FRAX1036, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). Its performance is compared with other notable PAK inhibitors, supported by experimental data to inform research and development decisions.
On-Target Effects of this compound
This compound is a small molecule inhibitor that selectively targets Group I PAKs, which include PAK1, PAK2, and PAK3. These kinases are crucial nodes in various signaling pathways that regulate cell proliferation, survival, and motility. The on-target effects of this compound have been validated in multiple studies, demonstrating its ability to modulate these pathways effectively.
Biochemical assays have determined the inhibitory constants (Ki) of this compound to be 23.3 nM for PAK1 and 72.4 nM for PAK2, highlighting its potent activity against these isoforms.[1][2] In cellular models, this compound has been shown to inhibit the phosphorylation of downstream PAK1 substrates, such as MEK1 and CRAF, at concentrations between 2.5 to 5 µM in PAK1-amplified breast cancer cells.[1][2] This inhibition of downstream signaling leads to apoptosis in these cancer cells.[1][2] Furthermore, treatment of ovarian cancer cells with this compound resulted in the upregulation of tumor suppressors p53 and p21, and downregulation of the cell cycle protein Cyclin B1.[1]
Comparative Analysis of PAK Inhibitors
To provide a clearer perspective on its utility, this compound is compared here with two other significant PAK inhibitors: G-5555, a more recent derivative of the same chemical scaffold, and NVS-PAK1-1, a selective allosteric inhibitor of PAK1.
| Feature | This compound | G-5555 | NVS-PAK1-1 |
| Target(s) | Group I PAKs (PAK1, PAK2) | Primarily PAK1 | Selective for PAK1 |
| Mechanism | ATP-competitive | ATP-competitive | Allosteric |
| Potency (Ki) | PAK1: 23.3 nM, PAK2: 72.4 nM[1][2] | More potent than this compound[3][4] | PAK1: 21 nM, PAK2: 1.3 µM[5] |
| Cellular Potency (IC50) | 162 nM (MS02 cells), 1.6 µM (HEI-193 cells)[3] | Data not available | 4.7 µM (MS02 cells), 6.2 µM (HEI-193 cells)[3] |
| Key Features | Pan-Group I inhibitor | Improved oral bioavailability and reduced off-target effects compared to this compound[6][7] | High selectivity for PAK1 over PAK2[3][5] |
| Cellular Effect | Cytotoxic[3] | Not specified | Largely cytostatic[3] |
| In Vivo Efficacy | Transient reduction in PAK1/2 phosphorylation, insignificant efficacy in some models[3][8][9] | Dose-dependent pathway modulation[4] | Minimal effect in a neurofibromatosis type 2 model[3][8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. optibrium.com [optibrium.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
FRAX1036: A Comparative Meta-Analysis in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical research findings on FRAX1036, a potent inhibitor of Group I p21-activated kinases (PAKs). It offers an objective comparison of this compound with other notable PAK inhibitors, supported by experimental data, to inform future research and drug development efforts.
Abstract
This compound is a selective, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), with a high potency for PAK1.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, particularly those with PAK1 amplification or hyperactivation. This guide synthesizes the available quantitative data on this compound and its alternatives, details the experimental protocols used in key studies, and visualizes the relevant signaling pathways to provide a thorough comparative overview.
Comparative Performance of PAK Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-documented PAK inhibitors.
Table 1: Biochemical Potency of Selected PAK Inhibitors
| Compound | Type | Target(s) | PAK1 IC50 (nM) | PAK1 Ki (nM) | Other Notable IC50/Ki (nM) |
| This compound | ATP-Competitive | Group I PAKs | - | 23.3[2] | PAK2 Ki: 72.4[2] |
| FRAX597 | ATP-Competitive | Group I PAKs | 8[2] | - | PAK2 IC50: 13, PAK3 IC50: 19[2] |
| PF-3758309 | ATP-Competitive | Pan-PAK | - | 13.7[3] | PAK4 Ki: 18.7[3] |
| G-5555 | ATP-Competitive | PAK1 Selective | - | - | Highly selective for PAK1 over 235 other kinases[1][4] |
| NVS-PAK1-1 | Allosteric | PAK1 Selective | 5[2] | - | ~50-fold selectivity for PAK1 over PAK2[5] |
| IPA-3 | Non-ATP Competitive | PAK1 Selective | 2500[2] | - | No inhibition of Group II PAKs[2] |
| AZ13705339 | ATP-Competitive | PAK1/PAK2 | 0.33[6] | - | PAK1 Kd: 0.28, PAK2 Kd: 0.32[6] |
Table 2: Cellular and In Vivo Activity of this compound
| Cell Line | Cancer Type | Metric | Value | Reference |
| OVCAR-3 | Ovarian Cancer | IC50 | 3 µM | [1] |
| OV-90 | Ovarian Cancer | IC50 | 6 µM | [1] |
| OVCAR-3 Xenograft | Ovarian Cancer | Tumor Growth | Significantly reduced with 20 mg/kg this compound + 20 mg/kg Rottlerin | [7] |
Key Signaling Pathways and Experimental Workflows
PAK1 Signaling and Crosstalk with MEK/ERK Pathway
p21-activated kinases (PAKs) are key effectors of the Rho GTPases Rac1 and Cdc42.[1] Upon activation, Group I PAKs, including PAK1, influence a multitude of cellular processes such as proliferation, survival, and motility. One of the critical downstream cascades regulated by PAK1 is the MAPK/ERK pathway.[1] this compound, by inhibiting PAK1, can lead to a significant decrease in the phosphorylation of downstream effectors like c-Raf, MEK, and ERK.[7]
General Experimental Workflow for Preclinical Evaluation of PAK Inhibitors
The preclinical assessment of PAK inhibitors like this compound typically follows a multi-stage process, from initial biochemical assays to in vivo tumor models.
Detailed Experimental Protocols
1. In Vitro PAK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the IC50 of an inhibitor.
-
Objective: To measure the enzymatic activity of PAK1 in the presence of varying concentrations of an inhibitor to determine its half-maximal inhibitory concentration (IC50).
-
Materials: Recombinant human PAK1, PAKtide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test inhibitor (e.g., this compound), and a microplate reader.
-
Procedure:
-
Dilute the test inhibitor to various concentrations in the appropriate buffer.
-
In a 384-well plate, add 1 µl of the inhibitor or vehicle (DMSO).
-
Add 2 µl of recombinant PAK1 enzyme.
-
Add 2 µl of a substrate/ATP mix (containing PAKtide and ATP).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
2. Western Blot Analysis for Phospho-PAK1 and Downstream Effectors
This protocol is a standard method to assess the inhibition of a signaling pathway within cells.
-
Objective: To detect the levels of phosphorylated PAK1 and downstream proteins (e.g., p-MEK, p-ERK) in cells treated with this compound.
-
Materials: OVCAR-3 cells, this compound, cell lysis buffer with phosphatase and protease inhibitors, primary antibodies (e.g., anti-phospho-PAK1, anti-total-PAK1, anti-phospho-MEK, anti-phospho-ERK), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Culture OVCAR-3 cells and treat with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total protein levels as a loading control.
-
3. In Vivo Ovarian Cancer Xenograft Study
This protocol outlines a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.
-
Objective: To assess the effect of this compound, alone or in combination, on the growth of human ovarian cancer tumors in immunodeficient mice.
-
Materials: OVCAR-3 cells, immunodeficient mice (e.g., nude or SCID), Matrigel, this compound, and calipers for tumor measurement.
-
Procedure:
-
Harvest OVCAR-3 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer the treatments as per the planned schedule (e.g., oral gavage of 20 mg/kg this compound daily).
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Conclusion
This compound is a potent and selective inhibitor of Group I PAKs with demonstrated preclinical activity in cancer models. Its ability to modulate the MEK/ERK signaling pathway underscores its therapeutic potential. This guide provides a comparative framework of its performance against other PAK inhibitors, offering valuable data and methodologies for researchers in the field. Further investigation, particularly in combination therapies and in a broader range of preclinical models, is warranted to fully elucidate the clinical potential of this compound.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of FRAX1036: A Comparative Guide to PAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for FRAX1036, a p21-activated kinase (PAK) inhibitor, with other known PAK inhibitors. The information is intended to assist researchers in evaluating its performance and potential applications. All data presented is sourced from peer-reviewed publications and publicly accessible databases.
Introduction to this compound and PAK Inhibition
This compound is a potent, small-molecule inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1 and PAK2.[1] PAKs are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, and motility.[2] Dysregulation of PAK signaling is implicated in various diseases, including cancer and neurological disorders, making them an attractive therapeutic target.[2][3] this compound has been investigated in preclinical models for conditions such as Neurofibromatosis Type 2 (NF2) and various cancers.[4]
Quantitative Comparison of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and a selection of alternative PAK inhibitors. This allows for a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency of Selected PAK Inhibitors
| Compound | Target(s) | Type | Ki (nM) | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | PAK1, PAK2 | ATP-competitive | PAK1: 23.3, PAK2: 72.4[1] | Proliferation: 162 (MS02), 1600 (HEI-193) | Murine and human Merlin-deficient Schwann cells |
| NVS-PAK1-1 | PAK1 (selective) | Allosteric | PAK1: 7[5] | 5 (biochemical)[6][7] | Caliper assay[6][7] |
| G-5555 | Group I PAKs | ATP-competitive | PAK1: 3.7, PAK2: 11[8] | pMEK: 69 | Cellular pMEK assay[9] |
| FRAX597 | Group I PAKs | ATP-competitive | - | PAK1: 8, PAK2: 13, PAK3: 19[10] | Biochemical assay[10] |
| IPA-3 | PAK1 (selective) | Non-ATP competitive | - | 2500[11] | Biochemical assay[11] |
| PF-3758309 | Pan-PAK | ATP-competitive | PAK4: 18.7, PAK1: 13.7[12][13] | Proliferation: <10 (46% of 92 tumor cell lines)[14] | Panel of 92 tumor cell lines[14] |
| GNE-2861 | Group II PAKs | ATP-competitive | PAK4: 3.3[15] | PAK4: 7.5, PAK5: 36, PAK6: 126[16][17] | Biochemical assay[16][17] |
| KPT-9274 | PAK4, NAMPT | Dual Inhibitor | - | - | Reduces PAK4 protein levels[18] |
Table 2: In Vivo Studies of this compound
| Model | Compound | Dosage | Route | Outcome | Reference |
| NF2 Mouse Model | This compound | 30 mg/kg daily | Oral gavage | Reduced tumor size and extended lifespan. | |
| Ovarian Cancer Xenograft (OVCAR-3) | This compound | 20 mg/kg | - | Potentiated anti-proliferative effects with Rottlerin.[4] | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.
Caption: this compound inhibits PAK1, blocking downstream signaling to the RAF/MEK/ERK pathway and reducing cell proliferation.
Caption: A general workflow for the preclinical validation of this compound, from initial biochemical assays to in vivo efficacy studies.
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies for the validation of this compound.
In Vitro Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Lines: Merlin-deficient murine Schwann cells (MS02) and human schwannoma cells (HEI-193).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is added to the wells, with a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or Alamar Blue.
-
The IC50 value is calculated by fitting the dose-response data to a nonlinear regression curve.
-
Western Blot Analysis for PAK Pathway Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation of PAK1 and its downstream effectors.
-
Cell Lines: MS02 and HEI-193 cells.
-
Methodology:
-
Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of PAK1, MEK1, and ERK1/2.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Protein bands are visualized, and their intensity is quantified.
-
In Vivo Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.
-
Animal Model: Genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) or xenograft models using human cancer cell lines (e.g., OVCAR-3).[4]
-
Methodology:
-
Tumors are established in the animals.
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered at a specified dose and schedule (e.g., 30 mg/kg daily via oral gavage).
-
Tumor size is measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for biomarkers of PAK inhibition.
-
Conclusion
The available data indicate that this compound is a potent inhibitor of Group I PAKs with demonstrated in vitro and in vivo activity in preclinical models of NF2 and cancer. When compared to other PAK inhibitors, this compound shows good potency, though its selectivity profile against other kinases is a key consideration for further development. The choice of a PAK inhibitor for a specific research application will depend on the desired selectivity profile (e.g., PAK1-selective vs. pan-PAK) and the specific cellular context being investigated. This guide provides a starting point for researchers to compare and contrast this compound with its alternatives based on published data.
References
- 1. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pnas.org [pnas.org]
- 15. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. GNE 2861 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 18. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
